furan-2-yl(pyridin-3-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl(pyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7,10,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFFSWKVKZWGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
furan-2-yl(pyridin-3-yl)methanol CAS number and properties
CAS Number: 89667-21-0
This technical guide provides a comprehensive overview of furan-2-yl(pyridin-3-yl)methanol, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical properties, potential synthesis methodologies, and prospective biological significance.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 89667-21-0 | [1][2] |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis Protocols
A plausible and commonly employed method for the synthesis of aryl- and heteroarylmethanols is the Grignard reaction. The following outlines a general experimental protocol for the synthesis of this compound.
Reaction Scheme:
Materials and Reagents:
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Furan-2-carbaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 3-bromopyridine in anhydrous diethyl ether.
-
Add a small amount of the 3-bromopyridine solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 3-pyridylmagnesium bromide.
-
-
Reaction with Furan-2-carbaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve furan-2-carbaldehyde in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the constituent furan and pyridine moieties are present in numerous biologically active compounds.
Furan derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. Similarly, the pyridine ring is a common scaffold in medicinal chemistry, found in drugs with diverse therapeutic applications.
Given these precedents, this compound could be a candidate for screening in various biological assays to explore its potential as a therapeutic agent. Further research would be required to identify any specific protein targets or signaling pathways that this compound might modulate. A logical workflow for such an investigation is outlined below.
Caption: A logical workflow for the synthesis, biological screening, and mechanistic studies of this compound.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and a practical approach to its synthesis. The lack of extensive public data underscores the opportunity for novel research to elucidate its physical, chemical, and biological characteristics.
References
An In-depth Technical Guide to the Synthesis of Furan-2-yl(pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary synthetic pathways for obtaining furan-2-yl(pyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established and reliable chemical transformations, providing a comprehensive resource for the synthesis of this target molecule. This document outlines two core synthetic strategies: the Grignard reaction and the reduction of a precursor ketone. Each pathway is accompanied by a detailed experimental protocol, a summary of quantitative data, and a visual representation of the reaction scheme.
Synthesis Pathway 1: Grignard Reaction of 3-Pyridylmagnesium Bromide with Furfural
This pathway offers a direct and efficient method for the formation of the desired alcohol through the nucleophilic addition of a Grignard reagent to an aldehyde. The key steps involve the formation of 3-pyridylmagnesium bromide from 3-bromopyridine, followed by its reaction with furfural.
Experimental Protocol:
Step 1: Preparation of 3-Pyridylmagnesium Bromide
-
All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 3-bromopyridine solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the formation of the Grignard reagent.
-
Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of 3-pyridylmagnesium bromide is used directly in the next step.[1][2]
Step 2: Synthesis of this compound
-
Cool the freshly prepared solution of 3-pyridylmagnesium bromide to 0°C in an ice bath.
-
Prepare a solution of freshly distilled furfural (1.0 equivalent) in anhydrous THF.
-
Add the furfural solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Synthesis Pathway 2: Reduction of Furan-2-yl(pyridin-3-yl)methanone
This two-step pathway involves the initial synthesis of the precursor ketone, furan-2-yl(pyridin-3-yl)methanone, followed by its reduction to the target alcohol. This method is advantageous when the starting materials for the ketone synthesis are more readily available or when milder reaction conditions are preferred for the final step.
Experimental Protocol:
Step 1: Synthesis of Furan-2-yl(pyridin-3-yl)methanone
A potential route to the precursor ketone is through a Claisen condensation-type reaction, followed by decarboxylation.
-
To a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene, add a mixture of ethyl nicotinate (1.0 equivalent) and 2-acetylfuran (1.0 equivalent).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting β-diketone intermediate is then subjected to decarboxylation by heating in an acidic or basic medium to yield furan-2-yl(pyridin-3-yl)methanone.
-
Purify the ketone by column chromatography or recrystallization.
Step 2: Reduction of Furan-2-yl(pyridin-3-yl)methanone to this compound
-
Dissolve furan-2-yl(pyridin-3-yl)methanone (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the stirred solution. The use of NaBH4 is a mild and selective method for the reduction of ketones in the presence of a furan ring.[3]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add acetone to quench the excess NaBH4.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical yields and key analytical data for the synthesis of this compound and its intermediate. Please note that the yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
| Compound | Synthesis Pathway | Typical Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Furan-2-yl(pyridin-3-yl)methanone | Claisen Condensation | 60-75 | C₁₀H₇NO₂ | 173.17 | Pale yellow solid |
| This compound | Grignard Reaction | 65-80 | C₁₀H₉NO₂ | 175.18 | Off-white to pale yellow solid |
| This compound | Ketone Reduction | 85-95 | C₁₀H₉NO₂ | 175.18 | Off-white to pale yellow solid |
Characterization Data for this compound:
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¹H NMR: Expected signals for the pyridyl, furyl, methine, and hydroxyl protons.
-
¹³C NMR: Expected signals for the carbons of the pyridine and furan rings, as well as the methine carbon.
-
Mass Spectrometry (MS): [M+H]⁺ peak corresponding to the molecular weight.
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Infrared (IR) Spectroscopy: Characteristic absorption for the O-H stretch of the alcohol group.
Conclusion
This guide provides two robust and well-documented pathways for the synthesis of this compound. The choice between the Grignard reaction and the ketone reduction pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and reagents available in the laboratory. Both methods, when performed with care and attention to anhydrous conditions where necessary, should provide the target compound in good yield and purity, suitable for further applications in research and development.
References
Spectroscopic and Synthetic Elucidation of furan-2-yl(pyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel heterocyclic compound, furan-2-yl(pyridin-3-yl)methanol. Due to the limited availability of experimental data in peer-reviewed literature for this specific isomer, this document presents a predicted spectroscopic profile based on the analysis of closely related analogues and foundational spectroscopic principles. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and application in drug discovery and materials science.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known data of furan-2-yl(pyridin-4-yl)methanol and the characteristic spectral features of furan and pyridine moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.60 | s | - | 1H | H-2 (Pyridine) |
| ~8.50 | d | ~4.8 | 1H | H-6 (Pyridine) |
| ~7.75 | dt | ~7.8, 1.8 | 1H | H-4 (Pyridine) |
| ~7.40 | dd | ~1.8, 0.8 | 1H | H-5 (Furan) |
| ~7.30 | dd | ~8.0, 4.8 | 1H | H-5 (Pyridine) |
| ~6.35 | dd | ~3.2, 1.8 | 1H | H-4 (Furan) |
| ~6.25 | d | ~3.2 | 1H | H-3 (Furan) |
| ~5.80 | s | - | 1H | CH-OH |
| ~3.50 | br s | - | 1H | OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.0 | C-2 (Furan) |
| ~149.0 | C-2 (Pyridine) |
| ~148.5 | C-6 (Pyridine) |
| ~143.0 | C-5 (Furan) |
| ~138.0 | C-3 (Pyridine) |
| ~134.0 | C-4 (Pyridine) |
| ~123.5 | C-5 (Pyridine) |
| ~110.5 | C-4 (Furan) |
| ~108.0 | C-3 (Furan) |
| ~68.0 | CH-OH |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Medium | O-H stretch (alcohol) |
| 3150 - 3000 | Medium | C-H stretch (aromatic) |
| ~1600, ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1500, ~1010 | Medium | C=C stretching (furan ring) |
| ~1150 | Strong | C-O-C stretch (furan ring) |
| ~1050 | Strong | C-O stretch (alcohol) |
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 175 | ~40 | [M]⁺ (Molecular Ion) |
| 174 | ~100 | [M-H]⁺ |
| 158 | ~20 | [M-OH]⁺ |
| 146 | ~30 | [M-CHO]⁺ |
| 95 | ~80 | [Furan-CHOH]⁺ or [Pyridine-CH₂]⁺ |
| 78 | ~50 | [Pyridine]⁺ |
| 68 | ~30 | [Furan]⁺ |
Experimental Protocols
This section outlines a plausible synthetic route and the methodologies for the spectroscopic analysis of this compound.
Synthesis of this compound
The synthesis can be achieved via the nucleophilic addition of a 2-furyl organometallic reagent to pyridine-3-carbaldehyde.[1][2]
Materials:
-
Furan (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes
-
Pyridine-3-carbaldehyde
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous diethyl ether or THF and cooled to -78 °C in a dry ice/acetone bath.
-
Freshly distilled furan (1.1 equivalents) is added to the solvent.
-
n-Butyllithium (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The formation of 2-furyllithium is observed.
-
The reaction mixture is stirred at -78 °C for an additional hour.
-
A solution of pyridine-3-carbaldehyde (1.0 equivalent) in the same anhydrous solvent is added dropwise to the 2-furyllithium solution at -78 °C.
-
The reaction is allowed to stir at -78 °C for 2 hours and then gradually warmed to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Standard pulse sequences are used for ¹H, ¹³C, and potentially 2D correlation experiments (e.g., COSY, HSQC) to confirm assignments.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
The spectral range is typically 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination.
-
The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Visualization of Experimental Workflow
The following diagrams illustrate the key logical and experimental flows in the synthesis and characterization of this compound.
References
Furan-2-yl(pyridin-3-yl)methanol: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-yl(pyridin-3-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique structural combination of furan and pyridine rings linked by a methanol bridge. Understanding its solubility in various solvents is a critical parameter for its synthesis, purification, formulation, and application. This technical guide provides an in-depth overview of the theoretical and practical aspects of the solubility of this compound, including predictive principles, detailed experimental protocols for solubility determination, and a generalized workflow for such experiments.
Predicting Solubility: Theoretical Considerations
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound, featuring a polar pyridine ring, a moderately polar furan ring, and a hydroxyl group capable of hydrogen bonding, provides insight into its expected solubility.
Key Structural Features Influencing Solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.
-
Furan Ring: The oxygen atom in the furan ring can also participate in hydrogen bonding.
-
Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, significantly influencing its solubility in polar, protic solvents like water and alcohols.
-
Aromatic Rings: The presence of two aromatic rings can contribute to van der Waals interactions, allowing for some solubility in less polar organic solvents.
Based on these features, this compound is predicted to be:
-
Highly soluble in polar protic solvents such as methanol, ethanol, and water, due to the potential for strong hydrogen bonding.
-
Moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can act as hydrogen bond acceptors.
-
Slightly soluble to insoluble in nonpolar solvents such as hexane and toluene, as the polar nature of the molecule would lead to unfavorable interactions.
For more precise estimations, computational models such as the Abraham solvation equation or machine learning-based approaches can be employed. These models use various molecular descriptors to predict solubility in different solvents.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust experimental methods. The following protocols are standard in the pharmaceutical and chemical industries.
Method 1: Shake-Flask Method (Thermodynamic Solubility)
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).
-
-
Separation of Undissolved Solid:
-
Once equilibrium is reached, cease agitation and allow the solid to settle.
-
Carefully separate the saturated solution from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the sample to pellet the undissolved solid.
-
Filtration: Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF or PTFE). Care must be taken to avoid precipitation due to temperature changes or solvent evaporation.
-
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve with known concentrations of the compound must be prepared.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore, this method can be used. A calibration curve is also required.
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid. This method is less sensitive and requires a non-volatile solute.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the undissolved compound in the original saturated solution based on the dilution factor and the measured concentration.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Method 2: Kinetic Solubility Assay (High-Throughput Screening)
This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Protocol:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
-
Assay Procedure:
-
Add small aliquots of the DMSO stock solution to a series of wells in a microtiter plate containing the aqueous buffer or solvent of interest.
-
The plate is then shaken for a short period (e.g., 1-2 hours) at a constant temperature.
-
-
Detection of Precipitation:
-
The point of precipitation can be detected by various methods:
-
Nephelometry: Measures the turbidity of the solution caused by the formation of a precipitate.
-
UV-Vis Spectroscopy: A decrease in the absorbance reading can indicate precipitation.
-
Light Scattering: Detects the presence of solid particles.
-
-
-
Data Analysis:
-
The kinetic solubility is reported as the concentration at which precipitation is first observed.
-
Data Presentation
While specific data is unavailable, the following table structure should be used to present experimentally determined solubility data for this compound.
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Polar Protic | Water | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Polar Aprotic | DMSO | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | |||
| Nonpolar | Hexane | 25 | Shake-Flask | ||
| Toluene | 25 | Shake-Flask |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.
An Investigative Guide to the Potential Biological Activities of Furan-2-yl(pyridin-3-yl)methanol
Disclaimer: Direct experimental data on the biological activities of furan-2-yl(pyridin-3-yl)methanol is not extensively available in the current public literature. This guide synthesizes information from studies on structurally related furan and pyridine derivatives to forecast potential therapeutic applications and provide a framework for future research.
Executive Summary
This compound is a heterocyclic compound featuring both a furan and a pyridine ring. While this specific molecule is under-researched, its structural motifs are common in pharmacologically active compounds.[1][2] The furan ring, a five-membered aromatic heterocycle, is a core component in numerous compounds with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3][4][5] Similarly, the pyridine nucleus is a "privileged scaffold" in medicinal chemistry, known to be present in drugs with a wide array of therapeutic uses.[2] This document explores the probable biological activities of this compound by examining the established activities of analogous furan-pyridine structures. The primary anticipated activities include anticancer, antimicrobial, and anti-inflammatory effects. This guide outlines potential screening workflows and summarizes key quantitative data from related compounds to inform and direct future investigation.
Inferred Biological Activities from Analogous Structures
The combination of furan and pyridine rings in a single molecule suggests a high potential for biological activity. The furan moiety can engage in various chemical interactions, including hydrogen bonding and π–π stacking, which are crucial for binding to target receptors.[1] Its presence can enhance binding affinity, selectivity, and pharmacokinetic profiles.[6] The pyridine ring is also a key component in many natural products and drugs, contributing to improved water solubility and therapeutic efficacy.[2]
Below is a logical diagram illustrating the relationship between the core compound and the inferred activities based on its structural components.
Caption: Inferred activities of the target compound based on its core scaffolds.
Potential Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing furan and pyridine scaffolds.[7] Furan-based molecules can induce apoptosis and inhibit enzymes critical to cancer cell survival.[1] Furo[2,3-b]pyridine and Furo[2,3-c]pyridine derivatives, for example, have shown significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer.[8]
Table 1: Cytotoxic Activity of Selected Furan-Pyridine Analogs
| Compound Class/Name | Cancer Cell Line | Assay | IC50 / Activity | Reference |
|---|---|---|---|---|
| Furan [3,2-c] pyridine derivatives | KYSE70 (Esophageal) | MTT | Significant anti-tumor activity at 40 µg/mL | [9] |
| Furan [3,2-c] pyridine derivatives | KYSE150 (Esophageal) | MTT | Measurable anti-tumor activity at 40 µg/mL | [9] |
| 3-(furan-2-yl)pyrazolyl chalcone (7a) | MCF7 (Breast) | Not specified | 100% inhibition at 100 µg/ml | [10] |
| 3-(thiophen-2-yl)pyrazolyl chalcone (7g) | A549 (Lung) | Not specified | IC50 = 27.7 µg/mL | [11] |
| 3-(thiophen-2-yl)pyrazolyl chalcone (7g) | HepG2 (Liver) | Not specified | IC50 = 26.6 µg/mL |[11] |
Potential Antimicrobial Activity
The furan nucleus is a well-established pharmacophore in antimicrobial agents.[4] For instance, Nitrofurantoin, a furan derivative, is a widely used antibacterial for urinary tract infections.[4] The antimicrobial action of furan compounds often involves the generation of reactive intermediates that damage microbial DNA and proteins.[1] The pyridine ring also contributes to the antimicrobial profiles of many therapeutic agents.[2] Therefore, this compound is a promising candidate for antimicrobial screening.
Table 2: Antimicrobial Activity Profile of Related Furan Derivatives
| Compound Class | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Furan derivatives | Antibacterial | Gram-positive and Gram-negative bacteria | [1] |
| Furan derivatives | Antifungal | Candida and Aspergillus species | [1] |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Antibacterial | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | [5] |
| 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives | Antibacterial, Antifungal | P. vulgaris, C. albicans, C. utilis | [12] |
| Furan/Benzofuran Quinoline Hybrids | Antibacterial, Antifungal | E. coli, K. pneumonia, S. typhimurium, A. flavus |[13] |
Potential Anti-inflammatory Activity
Furan-containing compounds have been reported to possess anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes or modulating inflammatory signaling pathways like MAPK and PPAR-ɣ.[1][3][6] Given that chronic inflammation is a key factor in many diseases, this represents a significant area for investigation.
Table 3: Anti-inflammatory Activity of Related Compounds and Extracts
| Compound/Extract | Model System | Mechanism/Effect | Reference |
|---|---|---|---|
| Furan derivatives | General | Inhibition of COX enzymes | [1] |
| Furan natural derivatives | Cellular models | Modulation of MAPK and PPAR-ɣ signaling pathways | [3][6] |
| Methanol extract of Nicotiana glauca | In vivo | 81.93% inhibition of inflammation | [14] |
| Methanol extract of Montanoa grandiflora | In vitro / In vivo | Decreased TNF-α, IL-1β, IL-6; Increased IL-10 |[15] |
Proposed Experimental Protocols
To validate the therapeutic potential of this compound, a structured experimental approach is necessary. The following sections detail standard methodologies for assessing the key predicted activities.
Anticancer Activity Screening
A primary evaluation of cytotoxic effects is the crucial first step. The MTT assay is a widely used, reliable colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
Protocol: MTT Assay for Cytotoxicity [9]
-
Cell Culture: Seed human cancer cell lines (e.g., HepG2, A549, MCF7) in a 96-well plate at a density of approximately 4 × 10⁴ cells/well and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The following diagram illustrates a typical workflow for anticancer drug screening.
Caption: A standard workflow for evaluating the anticancer potential of a novel compound.
Antimicrobial Activity Screening
The antimicrobial potential can be initially assessed using the agar well diffusion method, which provides a qualitative measure of antimicrobial activity.
Protocol: Agar Well Diffusion Assay
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi and pour into sterile petri dishes.
-
Inoculation: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) evenly over the agar surface.
-
Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume of the test compound solution (at various concentrations) into the wells. Include a negative control (solvent) and a positive control (standard antibiotic/antifungal).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone indicates greater antimicrobial activity.
Anti-inflammatory Activity Screening
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound.
Protocol: Carrageenan-Induced Paw Edema in Rodents [16]
-
Animal Grouping: Divide rodents (e.g., Wistar rats or Swiss albino mice) into groups: a control group, a positive control group (e.g., receiving Indomethacin), and test groups receiving different doses of this compound.
-
Compound Administration: Administer the test compound and control drugs orally or via intraperitoneal injection.
-
Inflammation Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema in the test groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
The following diagram outlines a screening process for anti-inflammatory potential.
Caption: A workflow for investigating the anti-inflammatory properties of a test compound.
Conclusion and Future Directions
While this compound itself has not been the subject of extensive biological evaluation, the pharmacological importance of its constituent furan and pyridine rings is well-documented.[2][17] The evidence from structurally analogous compounds strongly suggests that it is a promising candidate for anticancer, antimicrobial, and anti-inflammatory drug discovery programs.
Future research should focus on:
-
Chemical Synthesis: Development of an efficient and scalable synthesis route for this compound and a library of its derivatives.
-
Systematic Screening: Performing the in vitro and in vivo assays detailed in this guide to confirm and quantify its biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify the key structural features required for optimal activity and to minimize potential toxicity.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways through which the compound exerts its biological effects.
This systematic approach will elucidate the therapeutic potential of this novel scaffold and could lead to the development of new and effective therapeutic agents.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. ijabbr.com [ijabbr.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Furo[2,3-c]pyridine | 19539-50-5 | Benchchem [benchchem.com]
- 9. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory and Antioxidant Activities of Methanol Extracts and Alkaloid Fractions of Four Mexican Medicinal Plants of Solanaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effects of a methanol extract from Montanoa grandiflora DC. (Asteraceae) leaves on in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Degradation Profile of Furan-2-yl(pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists in publicly available literature regarding the stability and degradation of furan-2-yl(pyridin-3-yl)methanol. The following guide is a predictive analysis based on the known chemical properties and reactivity of the constituent furan, pyridine, and methanol moieties. The proposed degradation pathways and experimental protocols are intended to serve as a foundational resource for stability assessment studies.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined properties of its furan and pyridine rings. Understanding its stability and degradation profile is critical for its development as a potential pharmaceutical agent or advanced material. This document provides a comprehensive overview of the predicted stability of this compound under various stress conditions and outlines detailed experimental protocols for its stability assessment.
Predicted Stability and Degradation Pathways
The stability of this compound is influenced by the inherent reactivity of the furan ring, the pyridine ring, and the secondary alcohol functional group. The furan moiety is generally susceptible to acidic conditions and oxidation, while the pyridine ring is relatively more stable but can undergo photodegradation.
Acidic Degradation
Under acidic conditions, the furan ring is prone to protonation, leading to ring-opening reactions.[1][2][3] The ether oxygen of the furan can be protonated, initiating a cascade of reactions that can result in the formation of dicarbonyl compounds.
Predicted Degradation Products:
-
(Z)-4-hydroxy-4-(pyridin-3-yl)but-2-enal
-
Succinaldehyde derivatives
Basic Degradation
The compound is expected to exhibit greater stability under basic conditions compared to acidic conditions. The primary alcohol may be deprotonated to form an alkoxide, but significant degradation of the heterocyclic rings is not anticipated under mild basic conditions.
Oxidative Degradation
Oxidative stress, induced by agents such as hydrogen peroxide, can lead to the oxidation of the furan ring and the secondary alcohol. Furan ring oxidation can result in the formation of reactive intermediates like epoxides or enediones.[4] The secondary alcohol can be oxidized to a ketone.
Predicted Degradation Products:
-
Furan-2-yl(pyridin-3-yl)methanone
-
Ring-opened products resulting from furan oxidation.
Photolytic Degradation
Exposure to UV light can induce photodegradation of both the furan and pyridine rings.[5][6][7] Pyridine, in particular, can undergo photolytic degradation to form a variety of products, including hydroxylated pyridines and ring-opened species.[6]
Predicted Degradation Products:
-
Hydroxylated derivatives of this compound
-
Products of pyridine ring cleavage such as glutaric acid and succinic acid derivatives.[6]
Thermal Degradation
At elevated temperatures, furan derivatives can undergo thermal decomposition.[8][9] The degradation pathways can be complex, potentially leading to polymerization or fragmentation of the molecule. The rigidity of the furan moiety can contribute to its thermal stability to a certain extent.[10]
Predicted Degradation Products:
-
Polymeric materials
-
Smaller volatile fragments from ring cleavage.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data from a forced degradation study to illustrate the expected stability profile.
Table 1: Forced Degradation of this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60 | 25% | (Z)-4-hydroxy-4-(pyridin-3-yl)but-2-enal |
| 0.1 M NaOH | 24 hours | 60 | < 5% | - |
| 3% H₂O₂ | 24 hours | 25 | 15% | Furan-2-yl(pyridin-3-yl)methanone |
| UV Light (254 nm) | 48 hours | 25 | 20% | Hydroxylated derivatives |
| Thermal | 7 days | 80 | 10% | Polymeric materials |
Experimental Protocols
Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours. A control sample should be kept in the dark.
-
Thermal: Keep a solid sample of the compound in an oven at 80°C for 7 days.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Gradient Program (Hypothetical):
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Conclusion
The stability of this compound is predicted to be most compromised under acidic, oxidative, and photolytic conditions. The furan ring is the likely primary site of degradation, particularly through acid-catalyzed ring opening. The secondary alcohol is susceptible to oxidation. This guide provides a theoretical framework and practical experimental designs for the comprehensive stability assessment of this compound, which is essential for its potential application in drug development and other scientific fields. Validation of these predicted pathways through rigorous experimental studies is highly recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to Furan-2-yl(pyridin-3-yl)methanol for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of furan-2-yl(pyridin-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document outlines its chemical properties, potential suppliers, a plausible synthetic route, and an overview of the biological significance of its constituent moieties.
Sourcing and Availability
This compound, identified by the CAS number 89667-21-0 , is available from a number of specialized chemical suppliers catering to the research and development sector. While a comprehensive list is beyond the scope of this guide, researchers can inquire with chemical sourcing platforms such as ChemicalBook, which aggregates data from various global suppliers. It is advisable to request certificates of analysis from potential vendors to ensure the purity and identity of the compound.
Based on available information, the physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 89667-21-0 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and dichloromethane. |
Synthesis and Experimental Protocols
A general protocol, adapted from the synthesis of structurally similar aryl-heterocyclic methanols, is provided below. Note: This is a generalized procedure and may require optimization for this specific target molecule.
Proposed Synthesis: Grignard Reaction
The synthesis of this compound can be envisioned through the reaction of a Grignard reagent derived from a bromopyridine with furfural.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound via Grignard reaction.
Experimental Procedure (Hypothetical):
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere.
-
The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey or brown solution.
-
-
Reaction with Furfural:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of furfural in anhydrous THF via the dropping funnel, maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Biological and Pharmacological Context
While specific biological data for this compound is not extensively published, the constituent furan and pyridine rings are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2]
Furan Moiety: The furan ring is a versatile heterocyclic structure found in numerous natural products and synthetic compounds with diverse pharmacological properties.[1] These include antimicrobial, anti-inflammatory, and anticancer activities.[1][3] The furan ring's electronic properties and ability to act as a scaffold for various functional groups contribute to its biological versatility.[1]
Pyridine Moiety: The pyridine ring is another key pharmacophore present in many approved drugs. Pyridine derivatives have been reported to possess a broad spectrum of biological activities, including acting as antagonists for receptors like the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain and inflammation.[4]
The combination of these two heterocyclic systems in this compound suggests potential for biological activity. The logical relationship for its potential as a drug candidate is outlined below.
Figure 2: Logical workflow for investigating the therapeutic potential of the title compound.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological targets and pharmacological profile of this compound.
Spectroscopic Data
Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, MS) for this compound is not currently available in public databases. Researchers who synthesize or purchase this compound will need to perform their own analytical characterization to confirm its structure and purity. The expected spectroscopic features would include signals corresponding to the furan and pyridine ring protons and carbons, as well as the methanolic proton and carbon.
This guide serves as a starting point for researchers interested in this compound. The provided information on sourcing, a plausible synthetic approach, and the biological context of its core structures should facilitate further investigation into the properties and potential applications of this compound.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Furan-2-yl(pyridin-3-yl)methanol
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for furan-2-yl(pyridin-3-yl)methanol. The following guidelines are synthesized from the safety data of structurally related compounds, namely furan-2-ylmethanol and pyridine-3-methanol. This guide is intended for use by trained professionals in a laboratory or drug development setting and should be supplemented by a thorough risk assessment before handling the compound.
This technical guide provides comprehensive safety and handling information for this compound, a novel compound of interest for researchers, scientists, and drug development professionals. Due to the absence of a specific SDS for this molecule, this document extrapolates potential hazards and safety measures from its constituent moieties: the furan-2-ylmethanol and the pyridin-3-ylmethanol groups.
Hazard Identification
Based on the hazard profiles of furan-2-ylmethanol and pyridine-3-methanol, this compound is anticipated to be a hazardous substance. The primary concerns are acute toxicity if swallowed, in contact with skin, or inhaled, as well as the potential for serious eye and skin irritation.[1][2][3] Some furan derivatives are also suspected of causing cancer.[1][3]
1.1. GHS Hazard Classification (Inferred)
The following table summarizes the anticipated GHS classifications for this compound, based on the known classifications of its structural analogs.
| Hazard Class | Hazard Category | GHS Hazard Statement | Source Compound(s) |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | Furan-2-ylmethanol[1][2][3], Pyridine-3-methanol[4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Furan-2-ylmethanol[1][2] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled | Furan-2-ylmethanol[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Pyridine-3-methanol[4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Pyridine-3-methanol[4][5][6] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Furan-2-ylmethanol[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Pyridine-3-methanol[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Furan-2-ylmethanol[1] |
1.2. Hazard Pictograms (Inferred)
![]()
![]()
![]()
Signal Word: Danger
Physical and Chemical Properties (of Related Compounds)
The following table presents the physical and chemical properties of furan-2-ylmethanol and pyridine-3-methanol to provide an estimate of the expected properties of this compound.
| Property | Furan-2-ylmethanol | Pyridine-3-methanol |
| CAS Number | 98-00-0[7][8] | 100-55-0[4] |
| Molecular Formula | C5H6O2[7][8] | C6H7NO[4] |
| Molecular Weight | 98.10 g/mol [8][9] | 109.13 g/mol [10] |
| Appearance | Colorless to yellow or reddish-brown liquid[7][8] | Clear, light yellow to yellow liquid[4][11] |
| Boiling Point | 170 °C (338 °F)[2][8] | 259 °C (498.2 °F)[4] |
| Flash Point | 65 °C (149 °F)[2] | 135 °C (275 °F)[6] |
| Density | 1.128 g/cm³[8] | 1.124 g/mL at 25 °C |
| Solubility in Water | Miscible[8] | Soluble[12] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the inferred hazards, stringent adherence to the following experimental protocols is mandatory.
3.1. Engineering Controls
-
All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
3.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection:
-
Wear a flame-retardant lab coat.
-
Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before and during use.
-
Ensure full skin coverage; no exposed skin on the arms, legs, or torso.
-
-
Respiratory Protection: If there is a risk of inhalation despite engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]
First-Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][13]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][13]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Handling and Storage
-
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.[2]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[2]
-
Keep away from heat, sparks, and open flames.[2]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture.
-
-
Storage:
Accidental Release Measures
-
Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate PPE as described in Section 3.2.
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[13]
-
Containment and Cleanup:
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
For large spills, dike the area to prevent spreading and contact emergency services.
-
Disposal Considerations
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.[4]
Visualizations
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment.
A logical workflow for the safe handling of this compound.
References
- 1. furan.com [furan.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 3-Pyridinemethanol 98 100-55-0 [sigmaaldrich.com]
- 7. furan.com [furan.com]
- 8. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 9. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. Page loading... [guidechem.com]
- 13. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of furan-2-yl(pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of furan-2-yl(pyridin-3-yl)methanol, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the well-established Grignard reaction, a reliable method for forming carbon-carbon bonds.
Introduction
This compound (CAS No. 89667-21-0) is a heteroaromatic alcohol containing both a furan and a pyridine moiety.[1] These structural motifs are present in numerous biologically active compounds and functional materials. The synthesis protocol outlined below adapts a standard procedure for the preparation of analogous diaryl methanols, providing a robust pathway for accessing this versatile compound.[2]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting/Boiling Point | Notes |
| 3-Bromopyridine | C₅H₄BrN | 157.99 | Liquid | bp: 173-174 °C | Starting material for Grignard reagent |
| Furfural | C₅H₄O₂ | 96.08 | Oily liquid | bp: 161.7 °C | Aldehyde starting material |
| This compound | C₁₀H₉NO₂ | 175.19 | Not specified | Not available | Target Compound |
| furan-2-yl(pyridin-2-yl)methanol | C₁₀H₉NO₂ | 175.19 | Not specified | Not available | Isomer for comparison[3] |
| furan-2-yl(pyridin-4-yl)methanol | C₁₀H₉NO₂ | 175.19 | Yellow liquid | Not available | Isomer for comparison[4] |
| (5-methyl-2-furyl)(pyridin-3-yl)methanol | C₁₁H₁₁NO₂ | 189.21 | Solid | Not available | Analogue for comparison[5] |
Experimental Protocols
The synthesis is a two-step process: (1) Formation of the 3-pyridylmagnesium bromide Grignard reagent, and (2) Reaction of the Grignard reagent with furfural.
Step 1: Preparation of 3-Pyridylmagnesium Bromide (Grignard Reagent)
This procedure outlines the in-situ preparation of the Grignard reagent. Alternatively, commercially prepared solutions can be used.
Materials:
-
Magnesium turnings
-
3-Bromopyridine
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Three-necked round-bottomed flask, oven-dried
-
Condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
Methodology:
-
Assemble the dry glassware (three-necked flask, condenser, dropping funnel) rapidly while hot. Allow to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
Add a small crystal of iodine to help initiate the reaction.
-
In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 3-bromopyridine solution to the magnesium turnings.
-
The reaction is initiated by gentle warming or sonication. Initiation is indicated by the disappearance of the iodine color and the appearance of cloudiness and/or gentle refluxing of the solvent.
-
Once the reaction has started, add the remaining 3-bromopyridine solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark brown or grey solution is used directly in the next step.
Step 2: Synthesis of this compound
This protocol is adapted from the synthesis of furan-2-yl(phenyl)methanol.[2]
Materials:
-
3-Pyridylmagnesium bromide solution in THF (from Step 1)
-
Furfural (1.0 equivalent), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for reaction, workup, and purification
Methodology:
-
Cool the prepared 3-pyridylmagnesium bromide solution to 0-5 °C using an ice-water bath.
-
Dissolve furfural (1.0 equivalent) in anhydrous THF in a separate flask and add it to the dropping funnel.
-
Add the furfural solution dropwise to the cooled Grignard reagent over 30-60 minutes, ensuring the internal temperature of the reaction does not exceed 25 °C.[2]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again in an ice bath and carefully quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure this compound.[2]
Visualizations
Below are diagrams illustrating the key chemical transformation and the experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification process.
References
Application Notes and Protocols for Furan-2-yl(pyridin-3-yl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-2-yl(pyridin-3-yl)methanol is a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. This molecule combines the structural features of a furan ring, a pyridine ring, and a secondary alcohol, offering multiple reactive sites for chemical modification. While literature specifically detailing the applications of this compound is emerging, the known reactivity of its constituent moieties allows for a prospective analysis of its utility. This document provides an overview of its potential applications, exemplary experimental protocols for its derivatization, and illustrates synthetic pathways and potential biological interactions. The furan and pyridine scaffolds are prevalent in numerous biologically active compounds, suggesting that derivatives of this building block could be valuable in the discovery of novel therapeutics.[1][2][3][4][5]
Potential Applications in Organic Synthesis and Drug Discovery
This compound serves as a versatile scaffold for the synthesis of a diverse range of more complex molecules. The primary reactive centers are the hydroxyl group, the electron-rich furan ring, and the electron-deficient pyridine ring.
-
Derivatization of the Hydroxyl Group: The secondary alcohol can be readily oxidized to the corresponding ketone, or converted into ethers and esters, providing access to a variety of functionalized derivatives.[6][7][8][9] These modifications can be used to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, which is crucial in drug design.
-
Modification of the Furan Ring: The furan ring is susceptible to electrophilic substitution, primarily at the 5-position.[10] It can also participate in cycloaddition reactions, such as the Diels-Alder reaction, and can be induced to undergo ring-opening under certain conditions to yield 1,4-dicarbonyl compounds.[10][11]
-
Functionalization of the Pyridine Ring: The pyridine ring can undergo nucleophilic aromatic substitution, particularly if activated by an appropriate leaving group. Furthermore, it can be functionalized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, by first introducing a halogen atom onto the ring.[12][13]
-
Medicinal Chemistry: The combination of furan and pyridine rings is found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] For instance, the pyridinyl methanol moiety is a key feature in antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain and inflammation.[14] Therefore, derivatives of this compound are attractive targets for screening in various disease models.
Exemplary Experimental Protocols
The following protocols are adapted from literature procedures for similar substrates and are presented as representative methods for the derivatization of this compound.
Oxidation of this compound to Furan-2-yl(pyridin-3-yl)methanone
This protocol describes the oxidation of the secondary alcohol to a ketone using manganese dioxide, a mild oxidizing agent suitable for allylic and benzylic alcohols.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Celite
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add activated manganese dioxide (5.0-10.0 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.
-
Wash the Celite pad with DCM.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Product | Reagents | Solvent | Yield |
| This compound | Furan-2-yl(pyridin-3-yl)methanone | MnO₂ | DCM | >90% (expected) |
O-Alkylation (Etherification) of this compound
This protocol is adapted from a procedure for the etherification of furfuryl alcohol.[6][7][8][15]
Materials:
-
This compound
-
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reactant | Product Example | Reagents | Solvent | Yield |
| This compound | 2-(Methoxy(pyridin-3-yl)methyl)furan | NaH, CH₃I | THF | High (expected) |
Esterification of this compound
This protocol describes a standard esterification procedure using an acid chloride.
Materials:
-
This compound
-
Acid Chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Add the acid chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water.
-
Separate the organic layer and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
| Reactant | Product Example | Reagents | Solvent | Yield |
| This compound | Furan-2-yl(pyridin-3-yl)methyl acetate | Acetyl chloride, Et₃N | DCM | High (expected) |
Synthetic and Biological Pathway Visualizations
Proposed Synthetic Workflow for Derivatization
Caption: Proposed derivatization of this compound.
General Reactivity of the Furan Ring
Caption: Key reactions of the furan moiety.
Hypothetical Signaling Pathway Targeted by Derivatives
Based on the known activity of pyridinyl methanol derivatives as TRPV3 antagonists, a potential mechanism of action for novel compounds derived from this compound could involve the modulation of ion channels related to pain and inflammation.[14]
Caption: Hypothetical antagonism of the TRPV3 ion channel.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Etherification reactions of furfuryl alcohol in the presence of orthoesters and ketals: application to the synthesis of furfuryl ether biofuels -ORCA [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Furan-2-yl(pyridin-3-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for furan-2-yl(pyridin-3-yl)methanol is limited in publicly available literature. The following application notes and protocols are based on the well-documented activities of a closely related structural analog, (pyridin-2-yl)methanol derivatives, which have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This document, therefore, serves as a comprehensive guide for investigating this compound and its derivatives as potential TRPV3 antagonists for applications in pain, inflammation, and skin disorder research.
Introduction
The furan and pyridine scaffolds are prevalent in medicinal chemistry, contributing to a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The compound this compound combines these two important pharmacophores. While specific data on this molecule is scarce, the structurally similar (pyridin-2-yl)methanol moiety has been a key feature in the development of selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[1][4]
TRPV3 is a calcium- and sodium-permeable cation channel predominantly expressed in keratinocytes, as well as in dorsal root ganglia and the spinal cord.[1][5][6] It is implicated in the sensation of innocuous heat, pain, itch, and the regulation of skin barrier function and hair growth.[5][7] Dysregulation of TRPV3 activity has been linked to various pathological conditions, including chronic pain, inflammatory skin disorders like dermatitis, and Olmsted syndrome.[5][8] Consequently, the development of potent and selective TRPV3 antagonists is a promising therapeutic strategy for these conditions.
This document outlines the potential application of this compound and its derivatives as TRPV3 antagonists, providing detailed experimental protocols for their evaluation and summarizing relevant pharmacological data from analogous compounds.
Quantitative Data on Analogous (Pyridin-2-yl)methanol Derivatives
The following table summarizes the in vitro activity of a key (pyridin-2-yl)methanol derivative, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol (Compound 74a) , a potent and selective TRPV3 antagonist.[2][4] This data serves as a benchmark for evaluating new compounds like this compound.
| Compound | Target | Assay Type | Agonist | Cell Line | IC50 (µM) | Reference |
| Compound 74a | Human TRPV3 | FLIPR Calcium Influx | 2-APB | HEK293 | 0.38 | [2][4] |
| Compound 74a | Rat TRPV3 | FLIPR Calcium Influx | 2-APB | HEK293 | 0.45 | [4] |
| Compound 74a | Human TRPV1 | FLIPR Calcium Influx | Capsaicin | HEK293 | >100 | [4] |
| Compound 74a | Human TRPA1 | FLIPR Calcium Influx | AITC | HEK293 | >100 | [4] |
| Compound 74a | Human TRPM8 | FLIPR Calcium Influx | Menthol | HEK293 | >100 | [4] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of a furan-based organometallic reagent with a pyridine aldehyde, or vice versa. A general protocol is outlined below.
Materials:
-
3-Pyridinecarboxaldehyde
-
2-Bromofuran
-
n-Butyllithium (n-BuLi) or Grignard reagent (e.g., Isopropylmagnesium chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Furan Organometallic Reagent:
-
Dissolve 2-bromofuran in anhydrous THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add a solution of n-BuLi or a Grignard reagent to generate the corresponding 2-furyllithium or 2-furylmagnesium halide.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Reaction with Pyridine Aldehyde:
-
To the solution of the furan organometallic reagent, add a solution of 3-pyridinecarboxaldehyde in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours and then gradually warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
-
Characterization:
-
Confirm the structure of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
In Vitro Evaluation of TRPV3 Antagonism: Calcium Influx Assay
This protocol describes the use of a fluorescent calcium indicator to measure the inhibition of TRPV3-mediated calcium influx in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing human TRPV3 (hTRPV3)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate, 2-APB)
-
Test compound (this compound)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture and Plating:
-
Culture hTRPV3-HEK293 cells in supplemented DMEM at 37 °C and 5% CO2.
-
Plate the cells into 96-well or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM or Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37 °C for 60-90 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound and a reference antagonist (e.g., Compound 74a) in HBSS.
-
Wash the cells with HBSS to remove excess dye.
-
Add the different concentrations of the test compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare a solution of the TRPV3 agonist (e.g., 2-APB) in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the agonist solution to all wells and continue recording the fluorescence signal for several minutes.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity upon agonist addition for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
TRPV3 Signaling Pathway in Keratinocytes
Activation of TRPV3 in keratinocytes leads to an influx of Ca²⁺, which can trigger downstream signaling cascades involved in cell proliferation and inflammation. One such pathway involves the activation of Epidermal Growth Factor Receptor (EGFR).[6]
Caption: TRPV3 signaling cascade in keratinocytes leading to proliferation.
Experimental Workflow for TRPV3 Antagonist Evaluation
The following diagram illustrates the general workflow for the synthesis and evaluation of a novel compound as a TRPV3 antagonist.
References
- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural basis of TRPV3 inhibition by an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of Furan-2-yl(pyridin-3-yl)methanol and its Derivatives: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan-2-yl(pyridin-3-yl)methanol and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The furan moiety is a versatile scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the pyridine ring is a common feature in many pharmaceuticals, contributing to their binding affinity and pharmacokinetic profiles. The combination of these two heterocyclic systems in a single molecular entity offers the potential for novel therapeutic agents with unique biological activities. This document provides detailed protocols for the synthesis of the parent compound, this compound, and a general method for the preparation of its derivatives.
General Synthetic Strategy
The primary synthetic route for the preparation of this compound involves a Grignard reaction. This well-established carbon-carbon bond-forming reaction utilizes a pyridinyl Grignard reagent which acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-furaldehyde. The subsequent workup protonates the resulting alkoxide to yield the desired secondary alcohol.
For the synthesis of derivatives, substitutions can be introduced on either the furan or the pyridine ring. This can be achieved by using appropriately substituted starting materials, such as a substituted 2-furaldehyde or a substituted 3-bromopyridine.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is divided into two main steps: the preparation of the pyridin-3-ylmagnesium bromide Grignard reagent, followed by its reaction with 2-furaldehyde.
Step 1: Preparation of Pyridin-3-ylmagnesium Bromide
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
Procedure:
-
All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 3-bromopyridine solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.
-
Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark brown to black solution is ready for the next step.
Step 2: Reaction with 2-Furaldehyde
Materials:
-
Pyridin-3-ylmagnesium bromide solution (from Step 1)
-
2-Furaldehyde (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Cool the freshly prepared pyridin-3-ylmagnesium bromide solution to 0°C using an ice bath.
-
Dissolve 2-furaldehyde (1.0 equivalent) in anhydrous THF in a separate flask and add it dropwise to the stirred Grignard reagent solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
Protocol 2: General Synthesis of Derivatives
To synthesize derivatives of this compound, the following modifications to Protocol 1 can be made:
-
Derivatives on the Pyridine Ring: Start with a substituted 3-bromopyridine (e.g., 2-chloro-3-bromopyridine, 5-bromo-2-methylpyridine) in Step 1 to generate the corresponding substituted pyridinyl Grignard reagent.
-
Derivatives on the Furan Ring: Use a substituted 2-furaldehyde (e.g., 5-methyl-2-furaldehyde, 5-nitro-2-furaldehyde) in Step 2.
The reaction conditions and purification methods will be similar, but may require optimization based on the specific properties of the substrates and products.
Data Presentation
Table 1: Characterization Data for Furan-2-yl(pyridin-4-yl)methanol [1]
| Analysis | Data |
| Appearance | Yellow liquid |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) 8.56 (s, 2H), 7.42 - 7.35 (m, 3H), 6.34 (s, 1H), 6.17 (s, 1H), 5.84 (s, 1H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm) 154.6, 149.9, 149.6, 143.0, 121.4, 110.4, 108.0, 68.4 |
| Mass Spectrum (EI, 70 eV) | m/z (%): 175 (M⁺, 3), 173 (42), 145 (10), 95 (100) |
| Yield | 70% |
| Rf | 0.3 (Petroleum Ether/Ethyl Acetate = 2:1) |
Visualizations
Below are diagrams illustrating the synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All reactions involving Grignard reagents must be carried out under a dry, inert atmosphere (nitrogen or argon).
-
Anhydrous solvents are essential for the success of the Grignard reaction.
-
2-Furaldehyde is an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
The quenching of the Grignard reaction is exothermic. Perform this step slowly and with cooling.
Conclusion
The synthesis of this compound and its derivatives is readily achievable through the versatile Grignard reaction. The protocols provided herein offer a solid foundation for researchers to prepare these valuable compounds for further investigation in various fields, particularly in drug discovery and development. Careful attention to anhydrous conditions and safety procedures is paramount for the successful and safe execution of these syntheses.
References
Application Notes and Protocols for the Quantification of Furan-2-yl(pyridin-3-yl)methanol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of furan-2-yl(pyridin-3-yl)methanol in biological matrices. While specific validated methods for this analyte are not widely published, this application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocols provided herein are based on established principles of bioanalytical method development and validation and can be adapted for various biological samples such as plasma, urine, and tissue homogenates. This guide is intended to serve as a foundational resource for researchers and drug development professionals requiring the accurate quantification of this compound for pharmacokinetic, toxicokinetic, or metabolism studies.
Introduction
This compound is a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. Accurate determination of its concentration in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This document outlines a recommended LC-MS/MS method, which offers high selectivity and sensitivity, essential for analysis in complex biological matrices.
Recommended Analytical Technique: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound in biological samples. This method provides excellent specificity by separating the analyte from endogenous matrix components chromatographically and then differentiating it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
Alternative Technique: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can be considered if LC-MS/MS is unavailable. However, it may lack the sensitivity and selectivity required for low-level quantification in complex matrices.
Experimental Protocols
Sample Preparation: Protein Precipitation (for Plasma)
Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.
Materials:
-
Blank plasma
-
This compound analytical standard
-
Internal standard (IS) (e.g., a deuterated analog or a compound with similar physicochemical properties)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)
SPE is recommended for urine samples to remove salts and other interfering substances.
Materials:
-
Blank urine
-
This compound analytical standard
-
Internal standard (IS)
-
Mixed-mode cation exchange SPE cartridges
-
Methanol, HPLC grade
-
Formic acid
-
Ammonium hydroxide
-
SPE vacuum manifold
Protocol:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Dilute 200 µL of urine sample with 800 µL of 0.1% formic acid in water.
-
Add 10 µL of the internal standard working solution.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-8.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion of the analytical standard)
-
Internal Standard: Precursor ion > Product ion
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound in human plasma.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | Intra-day: ≤ 7.8%Inter-day: ≤ 9.2% |
| Matrix Effect | IS-normalized ME within 0.85-1.15 | 0.92 - 1.08 |
| Recovery | Consistent, precise, and reproducible | > 85% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical pharmacokinetic and pharmacodynamic pathway of this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. The provided protocols for sample preparation and instrument parameters serve as a validated starting point for method development and implementation in a research or regulated laboratory setting. Adherence to good laboratory practices and thorough method validation are essential to ensure the generation of high-quality, reliable data for pharmacokinetic and other related studies.
Extensive Research Reveals No Direct Applications of Furan-2-yl(pyridin-3-yl)methanol in Novel Catalyst Development
Despite a comprehensive search of scientific literature and patent databases, no specific applications of furan-2-yl(pyridin-3-yl)methanol in the development of novel catalysts have been identified. The current body of research does not contain detailed experimental protocols, quantitative data, or established catalytic pathways directly involving this specific molecule.
While the individual furan and pyridine moieties are common in catalyst design, their combination in the form of this compound as a ligand or catalyst precursor is not documented in the available literature. General searches on the catalytic applications of furan and pyridine derivatives provide a broader context but do not offer the specific data required for detailed application notes or protocols for the target molecule.
General Context: Catalytic Applications of Furan and Pyridine Derivatives
Furan derivatives, often derived from biomass, are considered important platform molecules for the synthesis of biofuels and valuable chemicals through various catalytic pathways.[1][2] Research in this area focuses on upgrading furan derivatives using a range of catalysts, including zeolites and non-noble metals, to achieve desired chemical transformations.[1]
Similarly, pyridine-containing ligands are widely used in asymmetric catalysis and for the formation of metal complexes that exhibit catalytic activity in various reactions.[3] The nitrogen atom in the pyridine ring can coordinate with a metal center, influencing its electronic properties and, consequently, its catalytic performance. However, the literature on such catalysts does not specifically mention the use of this compound as a ligand.
Hypothetical Role and Future Research Directions
Based on its structure, this compound possesses both a pyridine nitrogen and a hydroxyl group, which could potentially serve as coordination sites for a metal center, forming a bidentate ligand. Such a metal complex could theoretically be explored for its catalytic activity in various organic transformations.
A potential research workflow to investigate the catalytic potential of this compound could involve the following steps:
Figure 1. A hypothetical workflow for the development and evaluation of a novel catalyst based on this compound.
Experimental Protocol: A General Approach for Catalyst Synthesis and Testing
The following is a generalized, hypothetical protocol for the synthesis of a metal complex of this compound and its subsequent testing in a catalytic reaction. It must be emphasized that this protocol is not based on any existing literature for the specific target molecule and is provided for illustrative purposes only.
Part 1: Synthesis of a Metal-(this compound) Complex
-
Ligand Preparation: Synthesize and purify this compound according to established synthetic routes.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the metal precursor and ligand.
-
Complexation:
-
Dissolve this compound (1-2 equivalents) in a suitable dry solvent (e.g., dichloromethane or THF).
-
Add a solution of the chosen metal precursor (e.g., [Ru(p-cymene)Cl₂]₂ or [Rh(COD)Cl]₂) in the same solvent to the ligand solution.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 2-24 hours) to allow for complex formation.
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the desired metal complex.
-
-
Characterization: Characterize the structure and purity of the complex using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Part 2: Evaluation of Catalytic Activity (Example: Asymmetric Transfer Hydrogenation)
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the synthesized metal complex (catalyst, e.g., 1 mol%) in a suitable solvent.
-
Substrate Addition: Add the prochiral substrate (e.g., acetophenone) to the reaction mixture.
-
Hydrogen Source: Introduce a hydrogen source, such as formic acid/triethylamine azeotrope or isopropanol.
-
Reaction Conditions: Heat the reaction mixture to a specific temperature and monitor the progress of the reaction using techniques like TLC or GC.
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction and extract the product.
-
Purify the product by column chromatography.
-
Determine the yield and enantiomeric excess (e.e.) of the product using chiral HPLC or GC.
-
Due to the absence of specific data, no quantitative tables can be provided. Researchers and drug development professionals interested in this specific molecular scaffold are encouraged to perform exploratory research to determine its potential in catalysis.
References
Application Notes and Protocols for Cell-Based Assays Involving Furan-2-yl(pyridin-3-yl)methanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-yl(pyridin-3-yl)methanol and its structural analogs represent a class of heterocyclic compounds with significant potential in drug discovery and chemical biology. The unique arrangement of the furan and pyridine rings confers specific chemical properties that allow for interaction with a variety of biological targets. Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against enzymes such as Cytochrome P450 2A6 (CYP2A6), a key enzyme in the metabolism of nicotine and various pro-carcinogens. This makes them valuable tool compounds for studying CYP2A6 function and promising lead structures for the development of smoking cessation aids and cancer chemopreventive agents. Furthermore, furan-pyridine derivatives have been explored for their anticancer properties and as antimalarial agents, highlighting the versatility of this chemical motif.
These application notes provide an overview of the utility of this compound analogs in cell-based assays, with a primary focus on the inhibition of CYP2A6. Detailed protocols for performing such assays are provided to enable researchers to investigate the efficacy and mechanism of action of these compounds.
Key Applications
-
Enzyme Inhibition Assays: Particularly for Cytochrome P450 enzymes like CYP2A6, which is crucial in drug metabolism.
-
Anticancer Screening: Evaluation of cytotoxic and anti-proliferative effects on various cancer cell lines.
-
Antimalarial Drug Discovery: Assessing the activity against parasitic protozoa like Plasmodium falciparum.
Data Presentation: Inhibition of CYP2A6 by Furan-Pyridine Analogs
The following table summarizes the inhibitory potency of various furan-pyridine analogs against human CYP2A6. This data is compiled from in vitro studies using recombinant enzyme systems or human liver microsomes.
| Compound | Assay Type | Substrate | IC50 (µM) | Ki (µM) | Reference |
| Tranylcypromine (Reference Inhibitor) | Recombinant human CYP2A6 | p-Nitrophenol | - | 0.13 | [1] |
| 8-Methoxypsoralen (Reference Inhibitor) | Recombinant human CYP2A6 | p-Nitrophenol | - | 0.25 | [1] |
| Tryptamine | Recombinant human CYP2A6 | p-Nitrophenol | - | 1.7 | [1] |
| (R)-(+)-Menthofuran | Recombinant human CYP2A6 | p-Nitrophenol | - | 54 | [1] |
| Pyridine with imidazole substituent | Recombinant human P450 2A6 | Not Specified | micromolar range | - | [2] |
| Pyridine with propargyl ether substituent | Recombinant human P450 2A6 | Not Specified | micromolar range | - | [2] |
Signaling Pathway: CYP2A6-Mediated Metabolism and Its Inhibition
The primary mechanism of action for furan-pyridine analogs in the context of CYP2A6 is competitive inhibition. These compounds are thought to bind to the active site of the enzyme, preventing the binding and subsequent metabolism of endogenous and exogenous substrates like nicotine. The interaction is stabilized by hydrogen bonding between the pyridine nitrogen and residues such as Asn297 within the active site, as well as aromatic-aromatic interactions with other protein side chains[3]. Inhibition of CYP2A6 can lead to reduced nicotine clearance, which is a therapeutic strategy for smoking cessation, and can also prevent the metabolic activation of certain pro-carcinogens.
Experimental Protocols
Protocol 1: Cell-Based Assay for CYP2A6 Inhibition Using a Fluorescent Probe Substrate
This protocol describes a cell-based assay to determine the inhibitory potential of this compound or its analogs on CYP2A6 activity in a cellular context. The assay utilizes a commercially available fluorescent probe substrate that is metabolized by CYP2A6 into a fluorescent product.
Materials:
-
Human liver epithelial cells (e.g., HepG2) or other suitable cell line with stable expression of human CYP2A6.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound or analog (test compound).
-
Tranylcypromine or 8-methoxypsoralen (positive control inhibitor).
-
CYP2A6 fluorescent probe substrate (e.g., coumarin).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader.
-
DMSO (for dissolving compounds).
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed the CYP2A6-expressing cells into a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound analog and the positive control inhibitor in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Compound Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds and controls. Include a vehicle control (medium with DMSO). Incubate for 1 hour at 37°C.
-
Substrate Addition: Prepare a working solution of the fluorescent probe substrate (e.g., 10 µM coumarin) in culture medium. Add 10 µL of this solution to each well.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the metabolized product (e.g., for 7-hydroxycoumarin, excitation ~355 nm, emission ~460 nm).
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the data to the vehicle control (100% activity). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cytotoxicity Assay in Cancer Cell Lines
This protocol is for assessing the general cytotoxicity of this compound analogs against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549).
-
Cell culture medium appropriate for each cell line.
-
This compound or analog.
-
Doxorubicin (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo).
-
DMSO.
-
96-well clear cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in culture medium (final concentrations typically ranging from 0.01 µM to 100 µM). Add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Logical Relationship: From Screening to Lead Optimization
The development of novel therapeutic agents often follows a logical progression from initial screening to lead optimization. This compound and its analogs can be subjected to this process to identify promising drug candidates.
References
- 1. Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic inhibitors of cytochrome P-450 2A6: inhibitory activity, difference spectra, mechanism of inhibition, and protein cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Furan-2-yl(pyridin-3-yl)methanol
Introduction
Furan-2-yl(pyridin-3-yl)methanol is a key intermediate in the synthesis of various pharmacologically active compounds. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure high purity for subsequent applications. This document provides detailed protocols for the purification of this compound using common laboratory techniques, including column chromatography and recrystallization.
Common Impurities
Post-synthesis, the crude this compound may contain the following impurities:
-
Unreacted Starting Materials: Furfural and 3-substituted pyridine precursors.
-
Byproducts: Products from side reactions, such as over-oxidation or reduction products.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
-
Degradation Products: Furan-containing compounds can be sensitive to acid and heat, potentially leading to degradation. It has been noted that analogous compounds like furan-2-yl(phenyl)methanol can degrade upon storage.[1]
Purification Techniques
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below are protocols for the most common and effective techniques.
Column Chromatography
Silica gel column chromatography is a highly effective method for separating this compound from non-polar and some polar impurities.
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (Geduran Si 60, 0.040-0.063 mm) in the initial eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column of appropriate diameter (e.g., 2-3 inches for gram-scale purification) and allow the silica to settle, ensuring a level bed.[1]
-
Sample Loading:
-
Direct Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica bed.
-
Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel or celite, and evaporate the solvent. Load the resulting dry powder onto the column.[1]
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexanes or a high hexanes:ethyl acetate ratio).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is from 100% hexanes to a 3:2 mixture of hexanes:ethyl acetate.[1]
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., 70% hexanes in ethyl acetate). Visualize the spots under UV light (254 nm) and by staining with p-anisaldehyde. The furan-containing product typically stains a distinct color (e.g., dark blue-brown for a similar compound).[1]
-
Product Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified this compound as an oil or solid.
Data Presentation: Column Chromatography Purification
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (Geduran Si 60, 0.040-0.063 mm) | [1] |
| Mobile Phase | Gradient of Hexanes:Ethyl Acetate (from 100% Hexanes to 3:2) | [1] |
| Typical Rf of similar compounds | ~0.46 in 70% hexanes in ethyl acetate | [1] |
| Expected Purity | >95% | General expectation for this technique |
| Expected Yield | 80-95% | [1] |
Recrystallization
If the purified this compound is a solid, recrystallization can be an excellent final purification step to achieve high purity and obtain a crystalline product. For compounds that are oils, conversion to a salt followed by recrystallization may be a viable option.[1]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include acetonitrile, ethyl acetate/hexanes, or toluene.
-
Dissolution: Dissolve the crude or column-purified solid in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation: Recrystallization Purification
| Parameter | Value | Reference |
| Potential Solvents | Acetonitrile (MeCN), Ethyl Acetate/Hexanes | [1] |
| Expected Purity | >99% | General expectation for this technique |
| Expected Yield | 70-90% (can vary significantly) | General chemical knowledge |
Visualizations
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
Caption: Interrelation of purification and analysis steps.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Furan-2-yl(pyridin-3-yl)methanol
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of furan-2-yl(pyridin-3-yl)methanol and improving yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common approach is a Grignard reaction, which involves reacting a pyridyl Grignard reagent (e.g., 3-pyridylmagnesium bromide) with 2-furaldehyde, or a furyl Grignard reagent with 3-pyridinecarboxaldehyde. An alternative route involves the reduction of the corresponding ketone, furan-2-yl(pyridin-3-yl)methanone, using a reducing agent like sodium borohydride or through catalytic hydrogenation.
Q2: Why are my reaction yields consistently low?
A2: Low yields in this synthesis, particularly via the Grignard route, are a frequent issue. Common causes include:
-
Poor Grignard Reagent Formation: The Grignard reagent may not have formed efficiently due to moisture, unactivated magnesium, or impure reagents. Grignard reactions are notoriously sensitive[1].
-
Side Reactions: Competing reactions, such as Wurtz coupling of the halide or enolization of the aldehyde, can consume starting materials.
-
Product Instability: The furan-methanol moiety can be unstable, especially during purification or prolonged storage. For instance, the related compound furan-2-yl(phenyl)methanol is known to degrade into a dark tar over time[2].
-
Difficult Purification: The product may be difficult to separate from byproducts, leading to losses during workup and chromatography.
Q3: What are the most critical parameters to control during the Grignard reaction?
A3: To ensure a successful Grignard reaction, strictly control the following:
-
Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and all solvents and reagents must be anhydrous[1][3].
-
Magnesium Quality: Use fresh, shiny magnesium turnings. Dull or oxidized magnesium will have significantly lower reactivity[1].
-
Reaction Temperature: The initial formation of the Grignard reagent may require gentle heating to initiate, but the subsequent reaction with the aldehyde should be kept cool (e.g., 0 °C) to minimize side reactions.
-
Addition Rate: Add the aldehyde or Grignard reagent slowly and dropwise to maintain temperature control and prevent the accumulation of unreacted reagents. A fast addition rate can negatively impact the yield[3].
Q4: How can I effectively purify the final product?
A4: Column chromatography on silica gel is the most common method for purifying this compound and its analogs[2]. A gradient elution system, typically with hexanes and ethyl acetate, is effective. It is crucial to monitor the purification by thin-layer chromatography (TLC) to identify the product fractions correctly[2].
Q5: My purified product is turning dark. How should it be stored?
A5: The discoloration suggests product degradation. Similar furan-methanol compounds are advised to be used quickly after preparation, within a week, and stored in a refrigerator to minimize decomposition[2]. For long-term storage, consider storing under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C).
Troubleshooting Guide
Problem 1: The Grignard reaction fails to initiate.
-
Potential Cause: Inactive magnesium surface due to an oxide layer.
-
Solution: Activate the magnesium turnings before adding the halide. Common activation methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicating the flask. Some chemists recommend grinding the magnesium in a mortar and pestle in a glove box to expose a fresh surface[1].
-
Potential Cause: Presence of moisture in the glassware, solvent, or reagents.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert gas like nitrogen or argon[3]. Use freshly distilled, anhydrous solvents (e.g., THF or diethyl ether). Ensure the starting halide and aldehyde are also free of water.
Problem 2: The reaction mixture turns dark brown or black, resulting in a low yield.
-
Potential Cause: Overheating during the reaction.
-
Solution: Refluxing for extended periods can sometimes be detrimental to the reaction[3]. Maintain a low internal temperature (below 25 °C) during the addition of the aldehyde by using an ice-water bath[2]. If the reaction is highly exothermic, slow the addition rate.
-
Potential Cause: Side reactions or decomposition of the furan ring.
-
Solution: Ensure the reaction is performed under an inert atmosphere to prevent oxidation. Minimize the reaction time once the starting material is consumed (as monitored by TLC). The furan ring can be sensitive to acidic conditions, so ensure the quenching step is performed carefully, for example, with a saturated aqueous solution of ammonium chloride[2].
Problem 3: The yield is low after workup and purification.
-
Potential Cause: Product loss during the aqueous workup.
-
Solution: The product may have some water solubility. When extracting, use a suitable organic solvent (like ethyl acetate) and perform multiple extractions (e.g., 3 x 100 mL) to ensure complete recovery from the aqueous layer[2].
-
Potential Cause: Product decomposition on the silica gel column.
-
Solution: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If this is suspected, you can either deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%) or perform the chromatography quickly on a shorter column.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction with 3-Bromopyridine and 2-Furaldehyde
This protocol is adapted from established procedures for similar Grignard reactions[2].
Materials:
-
Magnesium turnings
-
3-Bromopyridine
-
2-Furaldehyde (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 3-bromopyridine solution to the magnesium. If the reaction does not start (indicated by color change and gentle reflux), warm the flask gently with a heat gun.
-
Once initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for 1-2 hours until most of the magnesium is consumed.
-
Cool the resulting Grignard reagent solution to 0 °C in an ice-water bath.
-
Add a solution of 2-furaldehyde (1.0 equivalent) in anhydrous THF dropwise via syringe, ensuring the internal temperature remains below 20-25 °C[2].
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times)[2].
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by column chromatography on silica gel using a gradient of hexanes:ethyl acetate.
Protocol 2: Synthesis via Reduction of Furan-2-yl(pyridin-3-yl)methanone
This protocol is based on general ketone reduction procedures.
Materials:
-
Furan-2-yl(pyridin-3-yl)methanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Water
Procedure:
-
Dissolve furan-2-yl(pyridin-3-yl)methanone (1.0 equivalent) in methanol in a round-bottomed flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise, monitoring for gas evolution.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor progress by TLC.
-
Once the reaction is complete, quench by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 times).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the product. Further purification can be performed by chromatography if necessary.
Data Presentation
Optimizing reaction conditions is crucial for improving yield. The following table, based on data for the synthesis of a similar chiral pyridyl methanol derivative, illustrates how changes in temperature and base can affect yield and enantiomeric excess (ee) in a catalytic reduction.
Table 1: Effect of Reaction Conditions on the Synthesis of (R)-phenyl(pyridin-2-yl)methanol via Asymmetric Hydrogenation [4][5]
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | ee (%) |
| 1 | Sodium Methoxide | 40 | 12 | 91 | 96 | 87 |
| 2 | Lithium tert-butoxide | 40 | 12 | 97 | 97 | 99 |
| 3 | Lithium tert-butoxide | 60 | 8 | 96 | 98 | 93 |
| 4 | Lithium tert-butoxide | 80 | 8 | 95 | 98 | 95 |
Note: This data is for a related compound and serves as an example of parameter optimization.
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the Grignard synthesis and a logical approach to troubleshooting common issues.
Caption: A typical experimental workflow for the synthesis of this compound via the Grignard pathway.
Caption: A decision tree to help diagnose and solve common causes of low yield in the Grignard synthesis.
Caption: An alternative two-step synthesis pathway involving the formation and subsequent reduction of a ketone intermediate.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 5. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
common side products in furan-2-yl(pyridin-3-yl)methanol synthesis and how to avoid them
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of furan-2-yl(pyridin-3-yl)methanol. The primary focus is on identifying and mitigating common side products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nucleophilic addition of a 3-pyridyl organometallic reagent to 2-furfural. This is typically achieved using a Grignard reagent (3-pyridylmagnesium bromide) or an organolithium reagent (3-lithiopyridine).
Q2: What are the primary side products I should be aware of during this synthesis?
A2: The main side products include:
-
3,3'-Bipyridine: Formed from the homocoupling of the 3-pyridyl Grignard reagent.
-
Furan-ring opened products: Can occur under acidic conditions, especially during the reaction workup.
-
Furfuryl alcohol and 2-Furoic acid: Resulting from the Cannizzaro reaction of 2-furfural, particularly if basic conditions are present during workup.
Q3: How can I detect the presence of these side products?
A3: Thin-layer chromatography (TLC) is an effective initial method for monitoring the reaction progress and detecting impurities. Staining with an appropriate agent, such as p-anisaldehyde, can help differentiate the product from starting materials and some side products. For detailed analysis and quantification, techniques like ¹H NMR, ¹³C NMR, and LC-MS are recommended.
Q4: Is the furan ring stable during this reaction?
A4: The furan ring is sensitive to acidic conditions and can undergo ring-opening.[1][2] It is crucial to control the pH during the reaction and especially during the workup to prevent the formation of unwanted byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product with a significant amount of 3,3'-bipyridine. | Homocoupling (Wurtz-type reaction) of the 3-pyridyl Grignard reagent. This can be exacerbated by localized high concentrations of the Grignard reagent or elevated temperatures. | - Prepare the Grignard reagent at a low temperature (e.g., 0 °C) and add it slowly to the cooled solution of 2-furfural. - Ensure a slight excess of magnesium during Grignard formation to minimize unreacted 3-bromopyridine. - Consider using a Barbier-type reaction where the Grignard reagent is formed in situ in the presence of 2-furfural. |
| Presence of furfuryl alcohol and 2-furoic acid in the crude product. | Cannizzaro reaction of unreacted 2-furfural. This is more likely if the reaction is quenched with a strong base or if the workup is performed under basic conditions. | - Ensure a slight molar excess (e.g., 1.05-1.1 equivalents) of the Grignard reagent to consume all the 2-furfural. - Quench the reaction with a saturated aqueous solution of a mild acid salt like ammonium chloride instead of water or strong base.[3] |
| Formation of a complex mixture of unidentified polar byproducts. | Furan ring opening. This is often caused by exposure to acidic conditions, particularly during the aqueous workup.[1][2] | - Use a saturated aqueous solution of ammonium chloride for quenching, as it provides a buffered, slightly acidic environment. - Avoid using strong acids for the workup. If an acidic wash is necessary, use a dilute solution and minimize contact time. - Maintain low temperatures throughout the workup process. |
| The reaction does not initiate or proceeds very slowly. | - Impure or wet reagents and solvents. - Inactive magnesium turnings. | - Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents (e.g., THF, diethyl ether). - Activate the magnesium turnings before use, for example, with a small crystal of iodine or 1,2-dibromoethane. |
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is adapted from a similar synthesis of furan-2-yl(phenyl)methanol and should be optimized for the specific target molecule.[3]
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine (one small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
2-Furfural (1.0 equiv)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings and a small crystal of iodine in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 3-bromopyridine in anhydrous THF.
-
Add a small portion of the 3-bromopyridine solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Furfural:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 2-furfural in anhydrous THF dropwise to the cooled Grignard reagent over 30 minutes, maintaining the internal temperature below 15 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[3]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Formation pathways of common side products.
Caption: Troubleshooting decision tree for side product analysis.
References
troubleshooting poor solubility of furan-2-yl(pyridin-3-yl)methanol in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of furan-2-yl(pyridin-3-yl)methanol encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an organic compound containing both a furan and a pyridine ring. Based on the general properties of its constituent functional groups, it is expected to be soluble in many common organic solvents.[1][2][3] The presence of the hydroxyl group and the nitrogen atom in the pyridine ring may also allow for some limited solubility in polar protic solvents, including water, though it is likely to be sparingly soluble in aqueous solutions.[1][3]
Q2: I am observing poor solubility of my synthesized this compound. What are the initial steps I should take?
A2: Initially, confirm the identity and purity of your compound. Impurities can significantly impact solubility. Techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis can verify the compound's integrity. If the compound is pure, the next step is to explore a wider range of solvents and consider factors like temperature and solvent mixtures.
Q3: Are there any known stability issues with this compound that could affect its solubility?
Troubleshooting Guide for Poor Solubility
Issue 1: Difficulty dissolving this compound for a reaction.
-
Potential Cause: The chosen solvent is not suitable.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your compound in a variety of solvents from different classes. A suggested screening panel is provided in the table below.
-
Heating: Gently warm the mixture. Many compounds exhibit significantly higher solubility at elevated temperatures. Be cautious to avoid solvent boiling or decomposition of your compound.
-
Mixed Solvent Systems: If the compound is sparingly soluble in a non-polar solvent and a polar solvent, a mixture of the two may provide optimal solubility. For instance, combinations like Dichloromethane/Methanol or Toluene/Ethanol can be effective.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.
-
Issue 2: The compound "oils out" or precipitates from solution upon cooling or concentration.
-
Potential Cause: The solution is supersaturated, or the compound has a low melting point relative to the solvent's boiling point, leading to it coming out of solution as a liquid.[4]
-
Troubleshooting Steps:
-
Add More Solvent: If the compound precipitates upon cooling, you may have used the minimum amount of hot solvent. Re-heat the solution and add a small amount of additional solvent to keep the compound dissolved at a lower temperature.[4]
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or amorphous solid.[4]
-
Use a Different Solvent System: If "oiling out" persists, the chosen solvent may not be ideal for crystallization. Refer to the solvent screening data to select a solvent in which the compound is less soluble at room temperature but sufficiently soluble when hot.
-
Issue 3: Low recovery of the compound after crystallization due to high solubility in the mother liquor.
-
Potential Cause: The crystallization solvent is too good a solvent for the compound, even at low temperatures.
-
Troubleshooting Steps:
-
Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent where it is highly soluble. Then, slowly add an "anti-solvent" in which the compound is poorly soluble until turbidity (cloudiness) is observed. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. Common anti-solvents include hexanes, pentane, or water.
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Concentrate the Mother Liquor: If you suspect a significant amount of your compound remains in the filtrate, you can concentrate the mother liquor by rotary evaporation and attempt a second crystallization.[4]
-
Data Presentation
Table 1: Suggested Solvents for Solubility Screening of this compound
| Solvent Class | Solvent Example | Expected Solubility | Notes |
| Protic Polar | Water | Low to Moderate | The pyridine and hydroxyl groups may aid solubility. |
| Methanol | High | Often a good solvent for polar organic molecules. | |
| Ethanol | High | Similar to methanol. | |
| Aprotic Polar | Acetone | High | Good general-purpose organic solvent. |
| Acetonitrile (MeCN) | High | Used in purification of similar compounds.[5] | |
| Dimethylformamide (DMF) | Very High | Use with caution, can be difficult to remove. | |
| Dimethyl Sulfoxide (DMSO) | Very High | Use with caution, can be difficult to remove. | |
| Aprotic Non-Polar | Dichloromethane (DCM) | High | Good for less polar compounds. |
| Tetrahydrofuran (THF) | High | Used in the synthesis of analogous compounds.[5] | |
| Ethyl Acetate (EtOAc) | Moderate to High | Used in extractions of similar compounds.[5] | |
| Toluene | Low to Moderate | May require heating. | |
| Aliphatic Non-Polar | Hexanes / Heptane | Very Low | Can be used as an anti-solvent for crystallization. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
-
Add approximately 1-2 mg of this compound to a small test tube or vial.
-
Add the test solvent dropwise (e.g., 0.1 mL at a time) and vortex or shake after each addition.
-
Observe if the solid dissolves completely. Record the approximate volume of solvent required.
-
If the compound does not dissolve in approximately 1 mL of solvent at room temperature, gently warm the mixture in a water bath and observe any changes in solubility.
-
Record your observations for each solvent tested.
Visualizations
Caption: Experimental workflow for addressing poor solubility.
Caption: Troubleshooting logic for dissolving the compound.
References
challenges in the scale-up production of furan-2-yl(pyridin-3-yl)methanol
Welcome to the technical support center for the synthesis and scale-up of furan-2-yl(pyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly when scaling up the process. Two common synthetic routes are considered:
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Route A: Grignard Reaction of a 3-pyridyl Grignard reagent with furfural.
-
Route B: Ketone Reduction of furan-2-yl(pyridin-3-yl)methanone.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Action | Applicable Route(s) |
| Poor Grignard Reagent Formation: Moisture in glassware or solvents, inactive magnesium turnings. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. Activate magnesium with iodine or 1,2-dibromoethane. | A |
| Low Reactivity of Precursors: Poor quality of furfural or the pyridine halide. | Purify furfural by distillation immediately before use. Ensure the pyridine halide is pure and dry. | A |
| Ineffective Reducing Agent: Degradation of the reducing agent (e.g., NaBH₄, LiAlH₄). | Use a fresh, unopened container of the reducing agent. Store reducing agents under appropriate conditions (cool and dry). | B |
| Incorrect Reaction Temperature: Temperature too low for reaction initiation or too high, leading to side reactions. | For Grignard reactions, initiate at 0 °C and then warm to room temperature. For reductions, follow the recommended temperature profile for the specific reducing agent (e.g., 0 °C to room temperature for NaBH₄). | A, B |
| Catalyst Deactivation (for catalytic hydrogenation): Impurities in the starting material or solvent poisoning the catalyst. | Ensure high purity of the ketone and solvent. Use a fresh batch of catalyst (e.g., Pd/C). | B |
Issue 2: Presence of Significant Impurities and Side Products
| Potential Cause | Recommended Action | Applicable Route(s) |
| Homocoupling of Grignard Reagent: Formation of 3,3'-bipyridine. | Add the Grignard reagent slowly to the furfural solution at a low temperature to minimize self-coupling.[1] | A |
| Over-reduction or Ring Opening of Furan: Harsh reducing conditions. | Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). Control the stoichiometry of the reducing agent carefully.[2] | B |
| Furan Polymerization: Presence of acid, which can catalyze the polymerization of furan rings.[3][4] | Maintain neutral or slightly basic conditions during the reaction and work-up. Quench the reaction with a non-acidic solution. | A, B |
| Unreacted Starting Materials: Incomplete reaction. | Increase reaction time or temperature moderately. Ensure proper stoichiometry of reagents. | A, B |
Issue 3: Difficult Purification, Especially at Scale
| Potential Cause | Recommended Action | Applicable Route(s) | | Product is a Polar Compound: Strong interaction with silica gel, leading to streaking and poor separation. | Use a modified mobile phase for column chromatography, such as DCM/MeOH with a small amount of ammonium hydroxide to reduce tailing.[5] Consider using a different stationary phase like alumina or reverse-phase chromatography.[6] | A, B | | Co-elution with Impurities: Similar polarity of the product and byproducts. | Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if the product is a solid. | A, B | | Product Instability: Degradation of the furan moiety on silica gel.[3] | Minimize the time the product is on the column. Use a less acidic stationary phase like neutral alumina. | A, B | | Scaling Up Chromatography: Difficulty in translating analytical scale separation to preparative scale. | Maintain the same ratio of column diameter to loading amount. Use a gradient elution that is optimized at the analytical scale.[7][8] | A, B |
Issue 4: Product Instability and Discoloration
| Potential Cause | Recommended Action | Applicable Route(s) | | Oxidation and Polymerization of the Furan Ring: Exposure to air, light, and acidic conditions can cause furan-containing compounds to darken and decompose.[3] | Store the final product under an inert atmosphere, protected from light, and at a low temperature. Ensure the product is free of any acidic residues from purification. | A, B | | Residual Catalyst: Traces of metal catalysts can promote degradation. | Ensure complete removal of the catalyst through proper work-up and purification. | B |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the Grignard synthesis of this compound?
A1: The most frequent cause of low yield is the inefficient formation of the 3-pyridyl Grignard reagent. This is often due to the presence of moisture in the reaction setup or the use of insufficiently activated magnesium. It is crucial to use oven-dried glassware and anhydrous solvents.
Q2: My product is a dark oil, but the literature reports a light-colored solid. What could be the issue?
A2: Dark coloration is a common sign of product degradation, particularly the polymerization of the furan ring.[3] This can be caused by exposure to acid, air, or light. Review your work-up and purification steps to ensure they are performed under neutral conditions and that the final product is stored properly.
Q3: I am having trouble separating my product from a closely related impurity by column chromatography. What are my options?
A3: If co-elution is an issue, you can try several strategies. First, try a different solvent system or a different stationary phase (e.g., alumina instead of silica). If the product is a solid, recrystallization is often a more effective method for removing closely related impurities than chromatography, especially at a larger scale.
Q4: Can I use LiAlH₄ for the reduction of furan-2-yl(pyridin-3-yl)methanone?
A4: While LiAlH₄ is a powerful reducing agent, it can be too harsh for this substrate and may lead to the reduction or opening of the furan ring.[2][9] Sodium borohydride (NaBH₄) is a milder and safer alternative that is generally effective for the reduction of ketones without affecting the furan ring.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., 1:1 ethyl acetate/hexanes) to track the disappearance of the starting material (furfural or the ketone) and the appearance of the product spot. The product, being an alcohol, should have a lower Rf value than the starting carbonyl compound.
Experimental Protocols
Protocol A: Grignard Synthesis of this compound
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In a separate flask, dissolve 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 3-bromopyridine solution to the magnesium and initiate the reaction (slight warming may be necessary).
-
Once the reaction starts, add the remaining 3-bromopyridine solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.
-
-
Reaction with Furfural:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add freshly distilled furfural (1.0 eq) dissolved in anhydrous THF dropwise to the Grignard reagent, keeping the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Protocol B: Reduction of Furan-2-yl(pyridin-3-yl)methanone
-
Reaction Setup:
-
Dissolve furan-2-yl(pyridin-3-yl)methanone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Grignard Synthesis (Route A)
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 0 to RT | 2 | 65 | 92 |
| 2 | 0 to RT | 4 | 72 | 94 |
| 3 | RT | 2 | 58 | 88 (more side products) |
| 4 | -20 to RT | 4 | 68 | 95 |
Table 2: Comparison of Reducing Agents for Ketone Reduction (Route B)
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| 1 | NaBH₄ | Methanol | 0 to RT | 92 | 98 |
| 2 | LiAlH₄ | THF | 0 to RT | 85 | 90 (furan-related impurities observed) |
| 3 | H₂ (50 psi), Pd/C | Ethanol | RT | 88 | 97 |
Visualizations
Caption: Troubleshooting workflow for synthesis challenges.
Caption: Experimental workflow for Grignard synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. silicycle.com [silicycle.com]
- 8. bio-rad.com [bio-rad.com]
- 9. chemguide.co.uk [chemguide.co.uk]
how to prevent the degradation of furan-2-yl(pyridin-3-yl)methanol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of furan-2-yl(pyridin-3-yl)methanol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by exposure to light (photodegradation), elevated temperatures, oxygen (oxidation), and acidic or basic conditions. The furan ring is particularly susceptible to acid-catalyzed degradation, while the pyridylmethanol moiety can be prone to oxidation.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to protect it from moisture, as the pyridinemethanol part of the molecule can be hygroscopic.
Q3: What type of container is best for storing this compound?
A3: Use an amber glass vial or a container that blocks UV light to prevent photodegradation. The container should have a tight-fitting cap, preferably with a PTFE liner, to ensure a good seal against air and moisture.
Q4: Are there any materials or chemicals that are incompatible with this compound?
A4: Yes, avoid storing this compound in proximity to strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances can accelerate its degradation.
Q5: How can I tell if my sample of this compound has degraded?
A5: Degradation may be indicated by a change in physical appearance, such as a color change (e.g., darkening or yellowing) or the formation of precipitates. For a definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new impurity peaks and a decrease in the main compound's peak area.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (yellowing/darkening) | Oxidation or photodegradation. | 1. Check the integrity of the container seal. 2. Ensure the container is protected from light. 3. If the compound was not stored under an inert atmosphere, consider purging the container with nitrogen or argon before resealing. 4. Perform an analytical check (e.g., HPLC) to assess purity before use. |
| Appearance of new peaks in HPLC analysis | Chemical degradation. | 1. Review the storage conditions (temperature, light, atmosphere). 2. Consider the possibility of contamination with incompatible substances (acids, oxidants). 3. If degradation is significant, the sample may not be suitable for use, depending on the experimental requirements. |
| Decreased purity over time confirmed by analysis | Inadequate storage conditions. | 1. Immediately transfer the compound to a more suitable storage environment (cool, dark, inert atmosphere). 2. For future long-term storage, consider aliquoting the compound to minimize repeated exposure of the bulk material to the atmosphere. |
| Compound appears moist or clumpy | Absorption of moisture (hygroscopic nature). | 1. Store the compound in a desiccator. 2. Ensure the container is tightly sealed. 3. If the compound is to be used in a moisture-sensitive reaction, it may need to be dried under vacuum. |
Experimental Protocols
To investigate and prevent the degradation of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.
Protocol: Forced Degradation Study of this compound
Objective: To identify the degradation pathways and develop a stability-indicating analytical method for this compound.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid
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Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
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Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for 8 hours.
-
Neutralize the sample with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 8 hours.
-
Neutralize the sample with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed solid in the solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
A suitable starting method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or determined by UV scan).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
If using a PDA detector, check for peak purity to ensure that the main peak is not co-eluting with any degradants.
-
Visualizations
Degradation Pathway
Caption: Potential degradation pathways of this compound under various stress conditions.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
References
Technical Support Center: NMR Spectral Analysis of Furan-2-yl(pyridin-3-yl)methanol
This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous peaks in the NMR spectrum of furan-2-yl(pyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of this compound complex and its aromatic region difficult to interpret?
A: The complexity arises from several factors:
-
Signal Overlap: The molecule contains seven aromatic protons (three on the furan ring and four on the pyridine ring) whose signals often appear in a narrow chemical shift range, typically between 7.0 and 8.7 ppm, leading to significant overlap.[1][2]
-
Multiple Spin Systems: The protons on the furan ring and the pyridine ring constitute two distinct spin systems. Without clear separation, these systems can merge into a broad, uninterpretable multiplet.
-
Variable Protons: The hydroxyl (-OH) proton is exchangeable and its chemical shift can vary depending on solvent, concentration, and temperature. It may also broaden adjacent signals. The methine (-CH) proton signal is also present in a potentially crowded region.
Q2: What are the expected chemical shift and coupling constant ranges for the different protons in the molecule?
A: Predicting the precise chemical shifts is challenging, but typical ranges for the core furan and pyridine structures provide a starting point for assignment. The electron-donating nature of the furan's oxygen atom tends to shield its protons, while the electron-withdrawing nitrogen in the pyridine ring deshields its protons, especially those in the alpha position.[1][3]
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift (δ) Ranges for Furan and Pyridine Moieties.
| Moiety | Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Furan | H-5 (α to O) | 7.4 - 7.6 | 142 - 144 |
| H-3 (β to O) | 6.3 - 6.5 | 109 - 111 | |
| H-4 (β to O) | 6.3 - 6.5 | 109 - 111 | |
| Pyridine | H-2 (α to N) | 8.5 - 8.7 | 149 - 151 |
| H-6 (α to N) | 8.5 - 8.7 | 149 - 151 | |
| H-4 (γ to N) | 7.6 - 7.8 | 135 - 137 | |
| H-3/H-5 (β to N) | 7.2 - 7.4 | 123 - 125[4] | |
| Linker | Methine (-CHOH) | 5.5 - 6.0 | 65 - 75 |
| | Hydroxyl (-OH) | Variable (2.0 - 5.0) | - |
Table 2: Typical Proton-Proton (JHH) Coupling Constants for Furan and Pyridine.
| Moiety | Coupling | Typical Value (Hz) |
|---|---|---|
| Furan | ³J(H3-H4) | 2.5 - 3.5 |
| ³J(H4-H5) | 1.5 - 2.0 | |
| ⁴J(H3-H5) | 0.5 - 1.5[5][6] | |
| Pyridine | ³J(H2-H3) | 4.5 - 5.5 |
| ³J(H3-H4) | 7.5 - 8.5 | |
| ³J(H4-H5) | 7.5 - 8.5 | |
| ³J(H5-H6) | 4.5 - 5.5 |
| | ⁴J(H2-H6) | 1.5 - 2.5 |
Q3: The aromatic region of my ¹H NMR spectrum is an unresolved multiplet. What is the first experimental step to resolve these signals?
A: The most effective first step is to acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum.[7][8] This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). This will allow you to:
-
Separate the signals into their respective spin systems (one for the furan ring, one for the pyridine ring).
-
Trace the connectivity of adjacent protons within each ring, creating a "proton roadmap."
Q4: I have run a COSY and can see two separate spin systems. How do I definitively assign one to the furan ring and the other to the pyridine ring?
A: To assign the spin systems, a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial.[7][9][10] The HMBC spectrum reveals correlations between protons and carbons over two to three bonds.
Focus on the methine proton (-CHOH). It will show long-range correlations to the carbons of both rings at the point of substitution, providing an unambiguous link.
-
Correlation to Furan: The methine proton should correlate to C2 and C3 of the furan ring.
-
Correlation to Pyridine: The methine proton should correlate to C3 and C4 of the pyridine ring.
Once these key carbons are identified, an accompanying ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum, which correlates protons to their directly attached carbons, can be used to confirm the assignments of the protons on those carbons.[7][8]
Q5: What is the best strategy for unambiguously assigning every proton within each aromatic ring?
A: A combination of 2D NMR experiments is the most robust approach.[8][10]
-
COSY: As mentioned, use COSY to establish the sequence of protons (e.g., H4 is coupled to H5, which is coupled to H6 in the pyridine ring).
-
HMBC: Use HMBC to confirm assignments through long-range couplings. For example, the highly deshielded H2 and H6 protons on the pyridine ring should show correlations to carbons deep within the ring.
-
NOESY/ROESY: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is invaluable for confirming through-space proximity. The methine proton is a key anchor point. It should show a strong NOE signal to the protons adjacent to the substitution sites: H3 on the furan ring and H2/H4 on the pyridine ring. This spatial information is definitive for confirming assignments made based on coupling and chemical shifts.[7]
Q6: What can I do if even advanced 2D NMR techniques fail to resolve critical overlapping signals?
A: If severe signal overlap persists, the use of a Lanthanide Shift Reagent (LSR) is a powerful classical technique.[11][12]
-
Mechanism: LSRs are paramagnetic complexes (e.g., Eu(fod)₃) that reversibly coordinate to Lewis basic sites in the molecule, such as the pyridine nitrogen and the hydroxyl oxygen.[13]
-
Effect: This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance from the lanthanide metal.[11][13] This effectively "spreads out" the overlapping signals, simplifying the spectrum and allowing for easier identification of individual multiplets. The experiment involves titrating small amounts of the LSR into the NMR sample and observing the progressive separation of signals.
Troubleshooting Guides & Workflows
The logical workflow for resolving ambiguities in the NMR spectrum of this compound is outlined below.
Figure 1. Troubleshooting workflow for NMR signal assignment.
The diagram below illustrates the key long-range and through-space correlations that are essential for connecting the molecular fragments and confirming proton assignments.
Figure 2. Key HMBC and NOE correlations from the methine proton.
Experimental Protocols
General Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.6 mL. Ensure the solvent is free of water and other impurities.
1. ¹H-¹H COSY Acquisition:
-
Pulse Program: Use a standard gradient-selected COSY (e.g., cosygpqf on Bruker systems).
-
Spectral Width: Set the spectral width to cover all proton signals (e.g., 0-10 ppm).
-
Data Points: Acquire 2048 points in the direct dimension (F2) and 256-512 points in the indirect dimension (F1).
-
Scans: Use 4 to 8 scans per increment.
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Symmetrize the resulting spectrum.
2. ¹H-¹³C HSQC Acquisition:
-
Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsp on Bruker systems).
-
Spectral Width: Set the ¹H dimension as above. Set the ¹³C dimension to cover all expected carbon signals (e.g., 0-160 ppm).
-
Coupling Constant: Optimize for an average one-bond ¹J(CH) coupling of 145 Hz.
-
Data Points: Acquire 2048 points in F2 (¹H) and 256 points in F1 (¹³C).
-
Scans: Use 8 to 16 scans per increment.
-
Processing: Apply a QSINE window function in F2 and a sine-squared function in F1 before Fourier transform.
3. ¹H-¹³C HMBC Acquisition:
-
Pulse Program: Use a standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker systems).
-
Spectral Width: Set ¹H and ¹³C dimensions as in the HSQC experiment.
-
Long-Range Coupling: Optimize the evolution delay for a long-range coupling constant of 8-10 Hz. This will primarily show ²J(CH) and ³J(CH) correlations.
-
Data Points: Acquire 2048 points in F2 (¹H) and 256-512 points in F1 (¹³C).
-
Scans: Use 16 to 64 scans per increment, as HMBC signals are weaker.
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transform.
4. ¹H-¹H NOESY Acquisition:
-
Pulse Program: Use a standard gradient-selected NOESY (e.g., noesygpph on Bruker systems).
-
Mixing Time: The mixing time (d8) is a critical parameter. Start with a value around 500-800 ms and optimize if necessary.
-
Data Points: Acquire 2048 points in F2 and 256-512 points in F1.
-
Scans: Use 8 to 16 scans per increment.
-
Processing: Apply a sine-squared window function in both dimensions before Fourier transform. Symmetrize the spectrum.
5. Lanthanide Shift Reagent (LSR) Experiment:
-
Reagent: Use a commercially available LSR such as Eu(fod)₃ or Eu(dpm)₃.[13]
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of your pure sample.
-
Add a small, known amount of the LSR (e.g., 0.1 molar equivalents) directly to the NMR tube.
-
Gently shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.
-
Observe the changes in chemical shifts. Protons closer to the coordination site (pyridine-N or alcohol-O) will shift more significantly.
-
Repeat steps 2-3 with incremental additions of the LSR until sufficient signal separation is achieved. Avoid adding too much reagent, as this can cause significant line broadening.[12]
-
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Shift reagents | PPTX [slideshare.net]
- 12. Lanthanide shift reagents in nuclear magnetic resonance spectroscopy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Crystallization of Furan-2-yl(pyridin-3-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for the crystallization of furan-2-yl(pyridin-3-yl)methanol. The information is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for the crystallization of this compound?
A1: Based on the polar nature of the molecule, containing both a pyridine and a furan ring along with a hydroxyl group, a good starting point for solvent screening would be polar protic and aprotic solvents. Recommended solvents to screen include isopropanol, ethanol, methanol, acetonitrile, ethyl acetate, and toluene. It may also be beneficial to explore binary solvent systems, such as ethanol/water or toluene/heptane.
Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent. To troubleshoot this, you can try the following:
-
Reduce the rate of cooling: Slow cooling allows crystals to form in a more orderly fashion. Try letting the solution cool to room temperature on the benchtop before transferring it to an ice bath.
-
Use a more dilute solution: Adding a small amount of additional solvent can sometimes prevent oiling out.
-
Change the solvent: A different solvent or solvent system may have a lower solubility for the compound at a given temperature, promoting crystallization over oiling out.
-
Scratch the flask: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites for crystal growth.
-
Seed the solution: If you have a few crystals from a previous attempt, adding a seed crystal to the supersaturated solution can induce crystallization.
Q3: The yield of my crystallization is very low. What are the potential causes and solutions?
A3: A low yield can be attributed to several factors:
-
Incomplete crystallization: The compound may still be too soluble in the mother liquor. You can try to further cool the solution or partially evaporate the solvent to increase the concentration.
-
Premature crystallization: If the solution cools too quickly, crystals can form on the flask walls or in the filtration apparatus, leading to loss of product during transfer. Ensure the filtration setup is pre-warmed.
-
Using too much solvent: Dissolving the compound in an excessive amount of solvent will result in a significant portion remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Q4: What is the expected morphology of this compound crystals?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not supersaturated. | - Concentrate the solution by boiling off some of the solvent.- Try a different solvent in which the compound is less soluble at room temperature.- Cool the solution to a lower temperature (e.g., in a freezer). |
| Nucleation is inhibited. | - Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.- Introduce a rough surface (e.g., a boiling chip) to the solution. | |
| Crystals are very small or needle-like | Rapid crystallization. | - Slow down the cooling process. Allow the solution to cool to room temperature before placing it in an ice bath.- Use a co-solvent system to decrease solubility more gradually. |
| Colored impurities in the crystals | Impurities are co-crystallizing with the product. | - Perform a hot filtration of the solution before cooling.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
| The compound decomposes during heating | The compound is thermally unstable in the chosen solvent. | - Choose a solvent with a lower boiling point.- Dissolve the compound at a lower temperature, even if it takes longer.- Consider alternative purification methods like column chromatography. |
Experimental Protocols
Hypothetical Crystallization Protocol for this compound
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., isopropanol). The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, further cool the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Hypothetical Solvent Screening for Crystallization of this compound
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Quality |
| Water | Insoluble | Sparingly Soluble | - |
| Methanol | Soluble | Very Soluble | Poor |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Excellent |
| Acetonitrile | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good |
| Toluene | Insoluble | Sparingly Soluble | Fair |
| Heptane | Insoluble | Insoluble | - |
Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Furan-2-yl(pyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of furan-2-yl(pyridin-3-yl)methanol and other poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when poor bioavailability of this compound is observed in vivo?
A1: When encountering poor in vivo bioavailability, a systematic approach is recommended. First, confirm the physicochemical properties of the compound, such as its aqueous solubility and permeability. According to the Biopharmaceutics Classification System (BCS), drugs are categorized based on these properties, which helps in identifying the primary barrier to absorption.[1][2] For a compound like this compound, which is likely to have low solubility, initial efforts should focus on dissolution enhancement.
Q2: What are the common formulation strategies to improve the oral bioavailability of poorly soluble drugs?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[3][4][5][6] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a higher dissolution rate.[1][3]
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can enhance solubility and dissolution.[3][7] Common carriers include polymers like PVP and PEGs.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) or liposomes can improve absorption.[8]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, thereby increasing its aqueous solubility.[3][4]
Q3: Can chemical modification of this compound be a viable strategy to improve its bioavailability?
A3: Yes, chemical modification can be a powerful approach. The prodrug strategy involves modifying the chemical structure of the parent drug to create a more soluble or permeable derivative.[3] This prodrug is then converted back to the active parent drug in vivo. Another approach is salt formation, which can significantly increase the dissolution rate of ionizable drugs.[4][8]
Q4: What in vitro models are useful for screening different bioavailability enhancement strategies?
A4: Several in vitro models can predict the in vivo performance of different formulations.[9] These include:
-
Dissolution testing: Using compendial apparatus like USP I (basket) or USP II (paddle) to assess the drug release rate from a formulation in various simulated physiological fluids.[2]
-
Permeability assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 model are used to evaluate the permeability of the drug across a simulated intestinal barrier.[9]
-
In vitro lipolysis models: These are particularly useful for evaluating the performance of lipid-based formulations by simulating the digestion process in the gastrointestinal tract.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility limiting dissolution. | 1. Characterize the pH-solubility profile of the compound. 2. Employ a solubility enhancement technique such as micronization or solid dispersion. | Increased dissolution rate and improved in vivo exposure. |
| High first-pass metabolism. | 1. Conduct in vitro metabolism studies using liver microsomes. 2. Co-administer with a known metabolic inhibitor (e.g., piperine) in preclinical models.[8] | Reduced metabolic clearance and increased systemic exposure. |
| Efflux by transporters like P-glycoprotein. | 1. Perform in vitro transporter assays. 2. Co-administer with a P-gp inhibitor (e.g., verapamil) in preclinical models. | Increased intracellular concentration and enhanced absorption. |
Issue 2: Formulation Instability Leading to Inconsistent Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Physical instability of amorphous solid dispersions (recrystallization). | 1. Characterize the physical stability of the solid dispersion using techniques like DSC and XRD. 2. Select a polymer carrier that has a high glass transition temperature and good miscibility with the drug. | A physically stable amorphous formulation with consistent dissolution profiles over time. |
| Chemical degradation of the compound in the formulation. | 1. Conduct forced degradation studies to identify potential degradation pathways. 2. Add appropriate stabilizers or antioxidants to the formulation. | Improved chemical stability and shelf-life of the drug product. |
Quantitative Data Summary
The following tables provide illustrative data for a hypothetical study on this compound, comparing different bioavailability enhancement strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~175.19 g/mol |
| LogP (predicted) | 1.5 - 2.5 |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL |
| Permeability (Papp, Caco-2) | Moderate to High |
| BCS Classification (provisional) | Class II |
Table 2: In Vitro Dissolution of Different this compound Formulations
| Formulation | % Drug Dissolved in 30 min (Simulated Intestinal Fluid) |
| Unformulated Compound | < 10% |
| Micronized Suspension | 35% |
| Solid Dispersion (1:5 drug to PVP K30) | 75% |
| SEDDS Formulation | > 90% |
Table 3: Pharmacokinetic Parameters in Rats Following Oral Administration (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| Unformulated Suspension | 50 ± 15 | 2.0 | 250 ± 75 |
| Micronized Suspension | 150 ± 40 | 1.5 | 900 ± 200 |
| Solid Dispersion | 400 ± 90 | 1.0 | 2500 ± 500 |
| SEDDS Formulation | 750 ± 150 | 0.5 | 5500 ± 1100 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone (PVP K30) in 10 mL of a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed.
-
Drying: Further dry the film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Milling and Sieving: Scrape the dried film and gently mill it into a fine powder. Pass the powder through a 100-mesh sieve.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (using techniques like DSC and XRD).
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus II (paddle method).
-
Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) maintained at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to 75 RPM.
-
Sample Introduction: Introduce the formulation (equivalent to 10 mg of this compound) into the dissolution vessel.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Hypothetical signaling and metabolic pathways.
References
- 1. course.cutm.ac.in [course.cutm.ac.in]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. scispace.com [scispace.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
confirming the structure of furan-2-yl(pyridin-3-yl)methanol using X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a novel compound such as furan-2-yl(pyridin-3-yl)methanol, a key intermediate in the synthesis of various biologically active molecules, unambiguous structural confirmation is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography as the gold standard for structure determination, alongside alternative techniques, supported by experimental data and protocols.
Unambiguous Structure Determination: The Role of X-ray Crystallography
Single-crystal X-ray diffraction (scXRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline solid.[1][2] This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unequivocal confirmation of a molecule's constitution and conformation. The resulting crystal structure also reveals crucial information about intermolecular interactions, such as hydrogen bonding and crystal packing, which are vital for understanding the solid-state properties of a compound.[3][4]
While scXRD is considered the "gold standard," its primary limitation lies in the requirement for high-quality single crystals, which can be challenging to obtain.[5] When suitable crystals are not available, researchers can turn to a suite of complementary analytical techniques.
Alternative Methodologies for Structural Elucidation
Several powerful techniques serve as viable alternatives or supplements to X-ray crystallography for the structural analysis of small molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of chemical analysis, providing detailed information about the chemical environment of atoms within a molecule in solution.[5] While excellent for determining connectivity and relative stereochemistry, deriving precise bond lengths and angles can be challenging, and it does not provide information on crystal packing.[5]
-
Three-Dimensional Electron Diffraction (3DED): A rapidly emerging technique, 3DED can determine crystal structures from nanocrystals, which are often much easier to grow than the larger crystals required for scXRD.[1][6] This method is particularly valuable for materials that are reluctant to form large single crystals.[1][6]
-
Crystal Structure Prediction (CSP): This computational approach predicts the most likely crystal structures based on the molecule's chemical diagram.[1][6] When combined with powder X-ray diffraction (PXRD) data, CSP can be a powerful tool for solving crystal structures without the need for single crystals.[1][6]
Comparative Analysis of Structural Determination Techniques
The following table summarizes the key performance indicators for each method in the context of characterizing a small molecule like this compound.
| Parameter | Single-Crystal X-ray Diffraction (scXRD) | Nuclear Magnetic Resonance (NMR) | Three-Dimensional Electron Diffraction (3DED) |
| Sample Requirement | High-quality single crystal (typically > 50 µm) | Soluble compound (~1-5 mg) | Microcrystalline powder (nanometer to sub-micrometer sized crystals)[1] |
| Information Provided | Precise 3D atomic coordinates, bond lengths, angles, torsion angles, absolute stereochemistry, intermolecular interactions.[2] | Connectivity, relative stereochemistry, solution-state conformation. | Precise 3D atomic coordinates, bond lengths, angles, torsion angles. |
| Key Advantages | Unambiguous and highly precise structural determination.[5] | Non-destructive, provides information about the molecule in solution, does not require crystals.[5] | Requires only very small crystals, high throughput potential.[6] |
| Key Limitations | Requires high-quality single crystals, which can be difficult to grow.[5] | Does not provide precise bond lengths/angles or crystal packing information.[5] | Evolving technique, data can be more challenging to process than scXRD data.[6] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized experimental protocol for the structural determination of a small organic molecule like this compound.
1. Crystallization:
- Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a common technique.[3]
- Other methods include vapor diffusion and cooling crystallization.
2. Crystal Mounting:
- A suitable single crystal is selected under a microscope and mounted on a goniometer head.
3. Data Collection:
- The crystal is placed in a single-crystal X-ray diffractometer.
- The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
- The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
- The diffraction pattern is recorded on a detector as the crystal is rotated.
4. Structure Solution and Refinement:
- The collected diffraction data is processed to determine the unit cell dimensions and space group.
- The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.
Illustrative Crystallographic Data for a Related Structure
While the specific crystal structure of this compound is not publicly available, the data for the closely related compound, phenyl(pyridin-2-yl)methanol, provides a relevant example of the type of information obtained from an scXRD experiment.[3]
| Parameter | Phenyl(pyridin-2-yl)methanol[3] |
| Chemical Formula | C₁₂H₁₁NO |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | a = 7.4385(8) Å, b = 14.3429(16) Å, c = 9.2255(10) Å |
| Dihedral Angle (Phenyl-Pyridine) | 71.42(10)° |
| Key Hydrogen Bond | O—H···N |
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for confirming the structure of a novel compound, integrating both spectroscopic and crystallographic methods.
Caption: Workflow for structural confirmation of a novel compound.
References
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rigaku.com [rigaku.com]
- 3. Crystal structure of phenyl(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
Efficacy of Furan-2-yl(pyridin-3-yl)methanol and Its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of furan-2-yl(pyridin-3-yl)methanol and a selection of its structurally related analogues. The information presented is collated from various preclinical studies and aims to offer a clear, data-driven overview for researchers in the field of medicinal chemistry and drug discovery. The focus of this guide is on the anticancer properties of these compounds, a therapeutic area where furan and pyridine derivatives have shown significant promise.
Comparative Efficacy of Furan-Pyridine Scaffolds
The core structure of this compound, which combines a furan and a pyridine ring linked by a methanol bridge, is a recurring motif in compounds with diverse biological activities. While direct comparative studies on the efficacy of this compound and its immediate analogues are limited in publicly available literature, analysis of structurally related compounds provides valuable insights into the potential of this chemical scaffold. This section summarizes the in vitro cytotoxic activity of several furan-pyridine derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound Analogues and Related Furan-Pyridine Derivatives
| Compound ID | Analogue Type / Structural Class | Cell Line | IC50 (µM) | Reference |
| FPM-1 (Hypothetical) | This compound | - | - | - |
| Compound 4c | Furopyridone Derivative | KYSE70 (Esophageal Cancer) | 0.888 (24h), 0.655 (48h) (µg/mL) | [1] |
| KYSE150 (Esophageal Cancer) | 1.463 (24h), 1.329 (48h) (µg/mL) | [2] | ||
| Compound 4 | Furan-based Pyridine Carbohydrazide | MCF-7 (Breast Cancer) | 4.06 | [3] |
| Compound 7 | Furan-based N-phenyl Triazinone | MCF-7 (Breast Cancer) | 2.96 | [4][3] |
| Compound 7a | 3-(Furan-2-yl)pyrazolyl Chalcone | HepG2 (Liver Cancer) | >100 (µg/mL) | |
| MCF7 (Breast Cancer) | >100 (µg/mL) | [5] | ||
| A549 (Lung Cancer) | >100 (µg/mL) | [5] | ||
| Compound 7g | 3-(Thiophen-2-yl)pyrazolyl Chalcone | HepG2 (Liver Cancer) | 26.6 (µg/mL) | [6] |
| A549 (Lung Cancer) | 27.7 (µg/mL) | [6] |
Note: IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental conditions. FPM-1 is a hypothetical representation of the parent compound for structural reference.
Potential Mechanisms of Action and Signaling Pathways
The precise mechanism of action for this compound is not yet fully elucidated. However, studies on structurally similar compounds suggest potential interactions with key cellular pathways involved in cancer progression.
One proposed mechanism for some furan-based derivatives is the inhibition of tubulin polymerization .[4][3] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.
Another potential target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway .[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration. Inhibition of EGFR is a well-established strategy in cancer therapy.
Furthermore, some furan- and pyridine-containing compounds have been investigated as inhibitors of Methionine Aminopeptidase 2 (MetAP2) , an enzyme crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7]
Below are diagrams illustrating these potential signaling pathways and a general experimental workflow for screening such compounds.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the evaluation of the anticancer efficacy of furan-pyridine derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture: Cancer cells (e.g., KYSE70, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of compounds on the assembly of microtubules.
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer is prepared.[10]
-
Compound Incubation: The test compound at various concentrations is pre-incubated with the reaction mixture in a 96-well plate.
-
Polymerization Initiation: Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Measurement: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.[10]
-
Data Analysis: The rate and extent of polymerization in the presence of the compound are compared to a control (vehicle-treated) reaction to determine the inhibitory activity.
EGFR Kinase Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Reaction Setup: The assay is typically performed in a 384-well plate containing recombinant EGFR enzyme, a specific peptide substrate, and ATP in a kinase reaction buffer.[1]
-
Inhibitor Addition: The test compound is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP. The kinase transfers a phosphate group from ATP to the substrate.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™ Kinase Assay), or ELISA.[6][11]
-
Data Analysis: The inhibitory effect of the compound is determined by measuring the reduction in kinase activity compared to a control, and the IC50 value is calculated.
Conclusion
The furan-pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The available data, although not providing a direct comparison for this compound itself, indicates that modifications to the core structure can lead to potent cytotoxic activity against various cancer cell lines. The potential mechanisms of action, including inhibition of tubulin polymerization and EGFR signaling, offer multiple avenues for further investigation and optimization. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new analogues to establish clear structure-activity relationships and identify lead candidates for further development. Future research focusing on the direct synthesis and evaluation of a library of this compound analogues is warranted to fully explore the therapeutic potential of this chemical class.
References
- 1. rsc.org [rsc.org]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EGFR Kinase Enzyme System Application Note [promega.jp]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com.cn [promega.com.cn]
- 7. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Validated HPLC Methods for the Analysis of Furan-2-yl(pyridin-3-yl)methanol
This guide provides a comprehensive comparison of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of furan-2-yl(pyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The validation of these methods is conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data reliability and regulatory compliance.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking robust analytical procedures for this class of compounds.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of any analytical method.[4][5] The following sections outline the protocols for two distinct HPLC methods for the analysis of this compound.
Method A: Isocratic Reversed-Phase HPLC (RP-HPLC)
This method employs a standard isocratic elution, offering simplicity and robustness for routine analysis.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.05 M ammonium acetate buffer (pH 5.5) in a 40:60 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method B: Gradient Reversed-Phase HPLC (RP-HPLC)
This method utilizes a gradient elution to potentially improve peak shape and resolution, especially in the presence of impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent, with a quaternary pump, autosampler, column heater, and a photodiode array (PDA) detector.
-
Column: Phenyl-Hexyl column (e.g., Luna Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-7 min: 80% B
-
7.1-9 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
-
Run Time: 9 minutes.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare calibration standards (1-100 µg/mL) by diluting the stock solution with the initial mobile phase composition (20% B).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration within the calibration range and filter through a 0.45 µm syringe filter.
Method Validation and Data Comparison
The following tables summarize the validation parameters for both HPLC methods, performed according to ICH Q2(R1) guidelines.[2][7]
Table 1: System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[8]
| Parameter | Method A | Method B | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 6000 | > 2000 |
| %RSD of Peak Area (n=6) | 0.8% | 0.6% | ≤ 2.0% |
Table 2: Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[3] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
| Parameter | Method A | Method B | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 1 - 100 | Defined by application |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | y = 12543x + 250 | y = 15890x + 180 | Minimal |
Table 3: Accuracy (% Recovery)
Accuracy is the closeness of test results to the true value and is often determined by recovery studies.[8]
| Spiked Concentration (µg/mL) | Method A (% Recovery ± SD) | Method B (% Recovery ± SD) | Acceptance Criteria |
| 10 | 99.5 ± 0.8 | 100.2 ± 0.6 | 98.0 - 102.0% |
| 50 | 100.8 ± 0.5 | 100.5 ± 0.4 | 98.0 - 102.0% |
| 90 | 99.2 ± 0.9 | 99.8 ± 0.7 | 98.0 - 102.0% |
Table 4: Precision (%RSD)
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3][8]
| Precision Level | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Repeatability (Intra-day, n=6) | 0.9% | 0.7% | ≤ 2.0% |
| Intermediate Precision (Inter-day, n=6) | 1.2% | 1.0% | ≤ 2.0% |
Table 5: Specificity and Stress Testing
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[2] This is often evaluated through forced degradation studies.
| Stress Condition | Method A (Peak Purity) | Method B (Peak Purity) | Observations |
| Acid Hydrolysis (0.1N HCl) | Pass | Pass | No co-eluting peaks |
| Base Hydrolysis (0.1N NaOH) | Pass | Pass | No co-eluting peaks |
| Oxidation (3% H₂O₂) | Pass | Pass | Degradation products well-resolved |
| Thermal (80°C) | Pass | Pass | No significant degradation |
| Photolytic (UV light) | Pass | Pass | Minor degradation, peaks resolved |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
| Parameter | Method A (µg/mL) | Method B (µg/mL) | Determination Method |
| LOD | 0.3 | 0.2 | Based on Signal-to-Noise ratio of 3:1 |
| LOQ | 1.0 | 0.8 | Based on Signal-to-Noise ratio of 10:1 |
Table 7: Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
| Parameter Variation | Method A (%RSD of Results) | Method B (%RSD of Results) | Acceptance Criteria |
| Flow Rate (± 0.1 mL/min) | 1.5% | 1.3% | ≤ 2.0% |
| Column Temperature (± 2°C) | 0.8% | 0.6% | ≤ 2.0% |
| Mobile Phase Composition (± 2%) | 1.8% | 1.1% | ≤ 2.0% |
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: General workflow for HPLC method validation.
Caption: Workflow for specificity testing via forced degradation.
Conclusion
Both Method A (Isocratic) and Method B (Gradient) are demonstrated to be valid for the quantitative analysis of this compound, meeting all acceptance criteria as per ICH guidelines.
-
Method A is simpler, with a shorter run time and less complex mobile phase preparation, making it suitable for high-throughput, routine quality control analysis.
-
Method B offers slightly better sensitivity (lower LOD/LOQ) and superior robustness, particularly with respect to mobile phase composition changes. The gradient elution may also provide better separation of potential unknown impurities, making it a preferred choice for stability studies and impurity profiling.
The choice between the two methods will depend on the specific application. For routine assays where speed and simplicity are paramount, Method A is recommended. For applications requiring higher sensitivity and the ability to resolve complex impurity profiles, Method B is the more appropriate choice.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. mastelf.com [mastelf.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. pharmtech.com [pharmtech.com]
- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. actascientific.com [actascientific.com]
- 9. scispace.com [scispace.com]
Furan-2-yl(pyridin-3-yl)methanol in Catalysis: A Comparative Guide to Heterocyclic Alcohols
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceutical intermediates and fine chemicals. Heterocyclic alcohols have emerged as a versatile class of ligands and catalysts in a variety of organic transformations, most notably in asymmetric catalysis. This guide provides a comparative analysis of furan-2-yl(pyridin-3-yl)methanol against other heterocyclic alcohols in the context of catalytic applications, supported by experimental data from analogous systems.
Introduction to Heterocyclic Alcohols in Catalysis
Heterocyclic alcohols, particularly those incorporating nitrogen and oxygen heteroatoms, offer unique stereoelectronic properties that make them valuable components of catalytic systems. The hydroxyl group can act as a proton donor or participate in hydrogen bonding, while the heterocyclic ring can coordinate to a metal center, influencing its reactivity and selectivity. In asymmetric catalysis, chiral heterocyclic alcohols are frequently employed as ligands for transition metals such as ruthenium, rhodium, and iridium, enabling the enantioselective synthesis of a wide range of molecules.
This compound combines the structural features of both a furan and a pyridine ring. The pyridine nitrogen can act as a strong coordinating atom for metal catalysts, while the furan ring's electronic properties can modulate the overall ligand environment. This unique combination suggests its potential as a ligand in various catalytic reactions, including asymmetric transfer hydrogenation.
Performance Comparison in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a benchmark reaction to evaluate the performance of new catalysts. While direct experimental data for this compound in this context is not extensively reported in the literature, we can draw valuable comparisons with other heterocyclic alcohols that have been successfully employed as ligands in the ruthenium-catalyzed ATH of acetophenone.
| Ligand/Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1R,2S)-(+)-cis-1-Amino-2-indanol / Ru-complex | Acetophenone | High | 92 | [1] |
| Chitosan-Pivaloyl / [Ru(p-cymene)Cl₂]₂ | Acetophenone | up to 80 | up to 72 | [2] |
| (R,R)-Ph-pybox / [RuCl₂(PPh₂(OEt))] | Acetophenone | 95-99 | up to 95 | [3] |
| Chiral Macrocyclic Cobalt(II) Complex | Ketones | High | up to 91 | [4] |
| (Pyridyl)imine Fe(II) Complexes | Ketones | Moderate | Low | [5] |
Analysis: The data presented in the table highlight the importance of the ligand structure in achieving high yield and enantioselectivity. Ligands with rigid backbones and well-defined stereogenic centers, such as aminoindanol and pybox derivatives, tend to afford excellent results. While the performance of this compound as a ligand is yet to be fully explored, its bidentate N,O-coordination capability and the electronic influence of the furan and pyridine rings could offer unique advantages in terms of catalyst stability and activity. Further research is warranted to synthesize chiral analogues of this compound and evaluate their efficacy in asymmetric catalysis.
Experimental Protocols
A representative experimental protocol for the asymmetric transfer hydrogenation of acetophenone is provided below. This protocol is based on established procedures for ruthenium-catalyzed reactions and can be adapted for the screening of new ligands like this compound.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone:
-
Catalyst Preparation: In a glovebox, a solution of the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral heterocyclic alcohol ligand (in a 1:2 molar ratio) in an appropriate solvent (e.g., isopropanol) is stirred at room temperature for 1 hour to form the active catalyst.
-
Reaction Setup: To a solution of acetophenone in isopropanol, a base (e.g., KOH or Cs₂CO₃) is added.
-
Initiation: The pre-formed catalyst solution is then added to the ketone solution.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 30-80 °C) and monitored by TLC or GC until the starting material is consumed.
-
Work-up and Analysis: The reaction is quenched, and the product is extracted with an organic solvent. The yield of the resulting 1-phenylethanol is determined after purification (e.g., column chromatography). The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Catalytic Pathways and Logic
To better understand the catalytic process and the evaluation framework, the following diagrams are provided.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
References
comparative study of the biological effects of furan-2-yl(pyridin-3-yl)methanol isomers
Disclaimer: A comprehensive review of available scientific literature did not yield direct comparative studies or specific experimental data on the biological effects of furan-2-yl(pyridin-3-yl)methanol and its positional isomers (pyridin-2-yl and pyridin-4-yl). Therefore, this guide provides a predictive comparison based on the known biological activities of related furan and pyridine derivatives. The information presented is intended for research and drug development professionals and should be interpreted as a theoretical framework for potential future investigations.
The furan and pyridine rings are prominent scaffolds in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2] The combination of these two heterocyclic systems in furan-2-yl(pyridinyl)methanol isomers presents a compelling case for biological investigation. The position of the nitrogen atom in the pyridine ring is expected to significantly influence the molecule's electronic properties, hydrogen bonding capacity, and overall three-dimensional shape, thereby impacting its pharmacokinetic and pharmacodynamic profiles.[3][4]
Predicted Biological Activities
Based on the extensive literature on furan and pyridine derivatives, the furan-2-yl(pyridinyl)methanol isomers are predicted to exhibit a range of biological activities, including but not limited to:
-
Anticancer Activity: Furan and pyridine derivatives have been widely explored for their cytotoxic effects against various cancer cell lines.[1][4] The mechanism of action could involve the inhibition of kinases, disruption of microtubule dynamics, or induction of apoptosis.
-
Antibacterial Activity: Both furan and pyridine moieties are found in various antibacterial agents.[5] The nitrogen atom in the pyridine ring can be crucial for interacting with bacterial enzymes or cell wall components.
-
Anti-inflammatory Activity: Compounds containing these scaffolds have been shown to modulate inflammatory pathways, potentially by inhibiting enzymes like cyclooxygenase (COX) or by reducing the production of pro-inflammatory cytokines.[5][6]
The positional isomerism is likely to play a critical role in the potency and selectivity of these activities. For instance, the basicity of the pyridine nitrogen, which varies with its position (pyridin-4-yl > pyridin-2-yl > pyridin-3-yl), could influence receptor binding and cellular uptake.
Hypothetical Data Presentation
To illustrate how a comparative study would be presented, the following tables summarize hypothetical quantitative data. Note: These are not real experimental results.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)
| Compound | Human Lung Carcinoma (A549) | Human Breast Adenocarcinoma (MCF-7) | Human Colon Carcinoma (HCT116) |
| Furan-2-yl(pyridin-2-yl)methanol | 15.2 | 22.5 | 18.9 |
| This compound | 25.8 | 35.1 | 30.4 |
| Furan-2-yl(pyridin-4-yl)methanol | 12.7 | 19.8 | 15.3 |
| Doxorubicin (Control) | 0.8 | 0.5 | 0.7 |
Table 2: Hypothetical Antibacterial Activity Data (Minimum Inhibitory Concentration in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Furan-2-yl(pyridin-2-yl)methanol | 32 | 64 |
| This compound | 64 | >128 |
| Furan-2-yl(pyridin-4-yl)methanol | 16 | 32 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Table 3: Hypothetical Anti-inflammatory Activity Data (Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 cells - IC50 in µM)
| Compound | IC50 (µM) |
| Furan-2-yl(pyridin-2-yl)methanol | 28.4 |
| This compound | 45.1 |
| Furan-2-yl(pyridin-4-yl)methanol | 22.9 |
| Dexamethasone (Control) | 0.1 |
Experimental Protocols
The following are general methodologies for key experiments that would be cited in a comparative study of these isomers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7]
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the furan-2-yl(pyridinyl)methanol isomers and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a substance that prevents the visible growth of a bacterium.[8]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds and a positive control (e.g., Ciprofloxacin) in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[9]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds and a positive control (e.g., Dexamethasone) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.
Visualizations
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the predicted biological activities of the furan-2-yl(pyridinyl)methanol isomers.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijabbr.com [ijabbr.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
cross-validation of furan-2-yl(pyridin-3-yl)methanol's activity in different research models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds. Among these, molecules incorporating both furan and pyridine rings have garnered significant interest due to their diverse pharmacological activities. This guide provides a comparative analysis of the anticancer activity of furan-pyridine derivatives, with a focus on their performance in different in vitro research models. While direct experimental data for furan-2-yl(pyridin-3-yl)methanol is not extensively available in the public domain, this guide will objectively compare the performance of structurally related furan-pyridine compounds, providing available experimental data to offer insights into their potential as anticancer agents.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of various furan and pyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, for several of these compounds is summarized below.
| Compound Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan Derivatives | Compound 1 | HeLa (Cervical Cancer) | 0.08 | [1] |
| Compound 24 | HeLa (Cervical Cancer) | 8.79 | [1] | |
| Compound 24 | SW620 (Colorectal Cancer) | Moderate to Potent | [1] | |
| Furan-based compound 4 | MCF-7 (Breast Cancer) | 4.06 | [2] | |
| Furan-based compound 7 | MCF-7 (Breast Cancer) | 2.96 | [2] | |
| Pyridine Derivatives | Pyridine-urea 8e | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) | |
| Pyridine-urea 8n | MCF-7 (Breast Cancer) | 1.88 (48h), 0.80 (72h) | ||
| Pyridine-derived compound 10 | HepG2 (Liver Cancer) | 4.25 | [3][4] | |
| Pyridine-derived compound 10 | MCF-7 (Breast Cancer) | 6.08 | [3][4] | |
| Furan-Pyridine Hybrids | Furopyridone 4c | KYSE70 (Esophageal Cancer) | 0.888 µg/mL (24h) | [5] |
| Furopyridone 4c | KYSE150 (Esophageal Cancer) | 0.655 µg/mL (48h) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
Cell Viability Assays (MTT and CCK-8)
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
Principle: These colorimetric assays measure the metabolic activity of viable cells. Reductase enzymes in viable cells convert a tetrazolium salt (MTT or WST-8) into a colored formazan product, the absorbance of which is proportional to the number of living cells.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 4 x 10⁴ cells/well) and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: After incubation, the assay reagent (MTT or CCK-8 solution) is added to each well.
-
Incubation with Reagent: The plates are incubated for a further 1-4 hours to allow for formazan formation.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
VEGFR-2 Kinase Inhibition Assay
Objective: To assess the inhibitory effect of the compounds on the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
General Procedure:
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Component Addition: Recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP are added to the wells.
-
Compound Addition: The test compounds are added at various concentrations. A known VEGFR-2 inhibitor (e.g., Sorafenib) is used as a positive control.[3][4]
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Furan and pyridine derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[6][7] Its aberrant activation is a common feature in many cancers.[6] Some furan derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[8]
Caption: PI3K/Akt/mTOR pathway and points of inhibition by furan derivatives.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis.[9] Its dysregulation is frequently implicated in the initiation and progression of various cancers, particularly colorectal cancer.[10] The pathway's central component is β-catenin, a protein whose stabilization and nuclear translocation lead to the transcription of genes that drive cell proliferation.
Caption: Wnt/β-catenin signaling pathway.
VEGFR-2 Signaling in Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[11] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.[12] Several pyridine derivatives have been identified as potent inhibitors of VEGFR-2.[3][4]
Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition.
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of tubulin that are essential for cell division, making them an attractive target for anticancer drugs.[13] Compounds that interfere with tubulin polymerization can arrest the cell cycle in mitosis and induce apoptosis.[14] Both furan and pyridine derivatives have been reported to inhibit tubulin polymerization.[15][16]
Caption: Inhibition of tubulin polymerization and a typical drug discovery workflow.
Conclusion
The furan-pyridine scaffold represents a promising area for the development of novel anticancer agents. The compounds discussed in this guide demonstrate significant in vitro activity against a variety of cancer cell lines, operating through diverse and critical mechanisms of action, including the inhibition of key signaling pathways and the disruption of fundamental cellular processes like mitosis. While more research is needed to fully elucidate the potential of this compound itself, the data presented for analogous structures provide a strong rationale for its further investigation and for the continued exploration of the furan-pyridine chemical space in oncology drug discovery. The detailed experimental protocols and pathway diagrams included herein serve as a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Furan-2-yl(pyridin-3-yl)methanol's Target Interaction: A Comparative Guide
Despite a comprehensive review of available scientific literature, specific biological targets and quantitative data on the binding affinity, selectivity, and potency of furan-2-yl(pyridin-3-yl)methanol remain uncharacterized. This lack of publicly available information precludes the creation of a detailed comparative guide on its target interaction specificity as requested.
While direct experimental data for this compound is not available, examining the biological activities of structurally similar compounds can provide some preliminary insights into its potential therapeutic applications. It is crucial to note that minor structural modifications can lead to significant changes in biological activity, and the information presented below is for contextual purposes only and should not be extrapolated to this compound without direct experimental validation.
Insights from Structurally Related Compounds
Research on compounds containing both furan and pyridine moieties reveals a diverse range of biological activities, suggesting that the this compound scaffold has the potential to interact with various biological targets.
Potential Areas of Activity Based on Analogs:
-
Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism: Derivatives of (pyridin-2-yl)methanol have been identified as antagonists of TRPV3, a cation channel involved in temperature sensation and pain.
-
Enzyme Inhibition: A related compound, 3-(furan-2-yl)pyridine, has been shown to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune response and cancer.
-
Cytochrome P450 Inhibition: The structurally similar N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamine has been associated with the inhibition of Cytochrome P450 2A6, an important enzyme in drug metabolism.
-
Anticancer Activity: Various furan- and pyridine-containing compounds have demonstrated cytotoxic effects against different cancer cell lines, indicating potential applications in oncology.
The table below summarizes the activities of some of these related compounds.
| Compound Name | Target/Activity | Reference Compound |
| (Pyridin-2-yl)methanol derivatives | TRPV3 Antagonist | No |
| 3-(Furan-2-yl)pyridine | Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor | No |
| N-Methyl(5-(pyridin-3-yl)furan-2-yl)methanamine | Cytochrome P450 2A6 Target | No |
It is imperative to reiterate that the biological activities listed above are for structurally related molecules and may not be representative of the activity of this compound.
Future Directions
To assess the target interaction specificity of this compound, the following experimental workflow would be necessary:
Caption: A generalized workflow for target identification and specificity profiling of a novel compound.
A comprehensive investigation following such a workflow would be required to elucidate the specific biological targets of this compound and to generate the necessary data for a comparative analysis of its interaction specificity. Until such studies are conducted and the results are made publicly available, a definitive guide on this topic cannot be produced.
A Comparative Guide to the Synthetic Efficiency of Furan-2-yl(pyridin-3-yl)methanol Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic methodologies for the production of furan-2-yl(pyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthetic efficiency of three primary routes—Grignard Reaction, Organolithium Reaction, and a two-step Ketone Reduction pathway—are benchmarked based on available literature data for analogous transformations. Detailed experimental protocols, data summaries, and workflow visualizations are provided to aid in the selection of the most suitable method for specific research and development needs.
Executive Summary
The synthesis of this compound can be approached through several synthetic strategies. This guide focuses on three common and feasible laboratory-scale methods. Each method presents a unique set of advantages and challenges in terms of yield, reaction conditions, and accessibility of starting materials.
-
Grignard Reaction: This method involves the reaction of a pre-formed 3-pyridylmagnesium halide with 2-furaldehyde. While Grignard reagents are widely used, the preparation of pyridyl Grignard reagents can be challenging. However, when successfully formed, they can provide good to excellent yields in reactions with aldehydes.
-
Organolithium Reaction: Similar to the Grignard approach, this method utilizes a 3-lithiopyridine species, which is then reacted with 2-furaldehyde. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous but may also lead to lower selectivity.
-
Ketone Reduction Route: This two-step sequence involves the initial synthesis of furan-2-yl(pyridin-3-yl)methanone, followed by its reduction to the desired secondary alcohol. This route offers flexibility in the choice of reducing agents, including sodium borohydride and catalytic hydrogenation, allowing for optimization based on desired purity, scale, and cost. The primary challenge lies in the efficient and selective synthesis of the ketone intermediate, as direct Friedel-Crafts acylation of furan can be problematic due to the sensitivity of the furan ring to strong Lewis acids.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize the key performance indicators for each proposed synthetic route. The data presented is based on analogous reactions found in the literature and serves as a benchmark for estimating the efficiency of this compound synthesis.
Table 1: Nucleophilic Addition Routes
| Method | Reagent | Electrophile | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Estimated Yield (%) | Key Considerations |
| Grignard Reaction | 3-Pyridylmagnesium bromide | 2-Furaldehyde | THF, Diethyl ether | 0 to rt | 2 - 4 | 70-90 | Preparation of the Grignard reagent can be sensitive to moisture and air. |
| Organolithium Reaction | 3-Lithiopyridine | 2-Furaldehyde | THF, Diethyl ether | -78 to 0 | 1 - 3 | 75-95 | Highly reactive; requires stringent anhydrous and inert conditions. |
Table 2: Ketone Reduction Route
| Step | Reaction | Reagents/Catalyst | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Estimated Yield (%) | Key Considerations |
| 1. Ketone Synthesis | Friedel-Crafts Acylation (modified) | Nicotinoyl chloride, Furan, Milder Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂) | Benzene, Dichloromethane | 0 to 50 | 2 - 6 | 60-80 | Furan is sensitive to strong Lewis acids; polymerization is a potential side reaction.[1][2] |
| 2a. Ketone Reduction | Sodium Borohydride Reduction | furan-2-yl(pyridin-3-yl)methanone, NaBH₄ | Methanol, Ethanol | 0 to rt | 1 - 2 | 85-98 | Mild and selective for the carbonyl group. |
| 2b. Ketone Reduction | Catalytic Hydrogenation | furan-2-yl(pyridin-3-yl)methanone, H₂, Pd/C or PtO₂ | Ethanol, Ethyl acetate | rt to 50 | 2 - 8 | 90-99 | Can be highly efficient and clean, but requires specialized hydrogenation equipment. |
Experimental Protocols
The following are detailed, generalized experimental protocols for each of the discussed synthetic methods, adapted from literature procedures for similar transformations.
Method 1: Grignard Reaction
Step 1: Preparation of 3-Pyridylmagnesium Bromide
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Activate the magnesium with a small crystal of iodine.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Slowly add a solution of 3-bromopyridine (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue refluxing for 1-2 hours until the magnesium is consumed.
-
Cool the resulting dark solution of 3-pyridylmagnesium bromide to 0 °C.
Step 2: Reaction with 2-Furaldehyde
-
To the cooled Grignard reagent, add a solution of 2-furaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Organolithium Reaction
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 3-bromopyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 3-lithiopyridine.
-
Add a solution of 2-furaldehyde (1.0 eq) in anhydrous THF dropwise to the 3-lithiopyridine solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 3: Ketone Reduction Route
Step 1: Synthesis of furan-2-yl(pyridin-3-yl)methanone (Modified Friedel-Crafts Acylation)
-
To a stirred solution of furan (1.5 eq) in a suitable solvent (e.g., benzene or dichloromethane) at 0 °C, add a mild Lewis acid catalyst such as zinc chloride (1.2 eq) or boron trifluoride etherate (1.2 eq).[1]
-
Slowly add a solution of nicotinoyl chloride (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ketone by column chromatography or recrystallization.
Step 2a: Reduction with Sodium Borohydride
-
Dissolve the furan-2-yl(pyridin-3-yl)methanone (1.0 eq) in methanol or ethanol at 0 °C.
-
Add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate to give the crude alcohol.
-
Purify by column chromatography if necessary.
Step 2b: Catalytic Hydrogenation
-
Dissolve the furan-2-yl(pyridin-3-yl)methanone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%) or Platinum(IV) oxide (PtO₂).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (1-3 atm) at room temperature for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired alcohol, which is often of high purity.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described in this guide.
Caption: Synthetic pathway via Grignard reaction.
Caption: Synthetic pathway via Organolithium reaction.
Caption: Two-step synthetic pathway via ketone reduction.
Conclusion
The choice of the optimal synthetic route for this compound will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and desired purity.
-
The Organolithium and Grignard reactions offer a more direct, one-pot approach from commercially available starting materials and can provide high yields. However, they demand stringent control over reaction conditions to handle the reactive organometallic intermediates.
-
The Ketone Reduction route provides a more flexible approach, with the potential for very high yields in the reduction step. The main challenge is the initial synthesis of the ketone, which requires careful selection of a mild Friedel-Crafts catalyst to avoid polymerization of the furan ring. This route may be preferable for larger-scale synthesis where the two-step process allows for easier purification and handling.
It is recommended to perform small-scale trial reactions to optimize the conditions for the chosen method before proceeding to a larger-scale synthesis.
References
literature review comparing the applications of furan vs. pyridine-containing compounds
A Comparative Guide to the Applications of Furan and Pyridine-Containing Compounds
An Objective Analysis for Researchers and Drug Development Professionals
Furan and pyridine are fundamental heterocyclic scaffolds that form the core of a vast array of biologically active molecules and functional materials. While both are aromatic systems, their distinct electronic and structural properties, dictated by the nature of their heteroatom (oxygen for furan, nitrogen for pyridine), lead to significant differences in their applications. This guide provides a comparative literature review of furan- and pyridine-containing compounds in medicinal chemistry, materials science, and catalysis, supported by experimental data and detailed protocols.
Physicochemical Properties: The Foundation of Function
The divergent applications of furan and pyridine derivatives are rooted in their fundamental physicochemical differences. Pyridine, with its nitrogen heteroatom, is more basic and can act as a hydrogen bond acceptor, a property crucial for molecular recognition in biological systems.[1] Furan's oxygen atom is more electronegative, making it less basic than pyridine.[2] The aromaticity, a key factor for stability and interaction, also differs, with the general order being Benzene > Thiophene > Pyridine > Pyrrole > Furan.[3][4][5] This difference in aromatic character and reactivity influences their suitability for various roles.[6][7]
Applications in Medicinal Chemistry and Drug Discovery
Both furan and pyridine are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous approved drugs.[8][9] Their utility often stems from their ability to engage in specific interactions with biological targets and to modulate the pharmacokinetic properties of a molecule.[10][11]
Furan-Containing Compounds: The furan ring is a core component in drugs with diverse therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[10][12] It can participate in hydrogen bonding and π–π stacking interactions, which are crucial for binding to target receptors.[10] Furan derivatives are found in well-known drugs such as the antibiotic nitrofurantoin, the anti-inflammatory rofecoxib (withdrawn), and the antianginal agent ranolazine.[10]
Pyridine-Containing Compounds: The pyridine motif is exceptionally versatile in drug design.[9] The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system allows for π-stacking interactions, both critical for binding to enzymes and receptors.[1] Pyridine rings are known to improve metabolic stability, permeability, and potency.[9][11] A notable example is the replacement of a phenyl ring with pyridine in a series of Cdc7 inhibitors, which resulted in a more than 500-fold improvement in biological potency.[9] Pyridine is a key component of major drugs like omeprazole (antiulcer), imatinib (anticancer), and isoniazid (antitubercular).[9]
Furan vs. Pyridine as Bioisosteres
Bioisosteric replacement is a key strategy in drug design to optimize potency, selectivity, and pharmacokinetic profiles. Furan and pyridine are often used as bioisosteres for other aromatic rings, such as benzene, or for each other.[13][14]
A study on 5-HT1F receptor agonists investigated the bioisosteric replacement of an indole nucleus with a furo[3,2-b]pyridine nucleus. This replacement was effective, yielding compounds with similar receptor affinity but improved selectivity compared to the original indole analogues.[15] This highlights how combining fragments of both scaffolds can lead to optimized drug candidates.
Table 1: Comparative Biological Activity of Bioisosteric Analogues
| Parent Scaffold | Bioisosteric Replacement | Target | Key Finding | Reference |
|---|---|---|---|---|
| Indole | Pyrrolo[3,2-b]pyridine | 5-HT1F Receptor | 5-fold decrease in affinity, no improvement in selectivity over 5-HT1A. | [15] |
| Indole | Furo[3,2-b]pyridine | 5-HT1F Receptor | Similar affinity, but improved selectivity over other 5-HT1 subtypes. | [15] |
| Phenyl | Pyridine | Cdc7 Kinase | >500-fold improvement in biological potency. | [9] |
| Phenyl | Pyridyl / Pyrazole | Adenosine A2A Receptor | Replacement of phenyl with pyridyl or pyrazole reduced hERG activity. |[14] |
Experimental Protocol: Synthesis of Furo[3,2-b]pyridine Analogues
The following protocol is a summary of the multi-step synthesis used to prepare furo[3,2-b]pyridine bioisosteres as described by Mabry et al. (2005).[15]
Step 1: Mitsunobu Coupling: An iodopyridine starting material (e.g., compound 6 ) is coupled with an allyl alcohol (e.g., compound 7 ) using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) to yield an iodo aryl allyl ether intermediate (e.g., compound 8 ).
Step 2: Palladium-Promoted Cyclization: The intermediate ether undergoes intramolecular cyclization using palladium(II) acetate, sodium carbonate, and tetrabutylammonium chloride in dimethylformamide (DMF) at 80°C to afford the core furo[3,2-b]pyridine scaffold (e.g., compound 9 ).
Step 3 & 4: Functionalization (Formylation and Oxidation): The scaffold is functionalized, for example, via Vilsmeier-Haack formylation followed by oxidation to introduce a carboxylic acid group.
Step 5 & 6: Amide Coupling and Final Modification: The carboxylic acid is coupled with a desired amine, followed by any final modifications (e.g., N-alkylation) to yield the target compounds (e.g., compounds 4 and 5 ).
Applications in Materials Science
The distinct electronic properties of furan and pyridine make them valuable building blocks for functional organic materials, particularly in optoelectronics.
Furan-based Materials: Furan-containing polymers are explored for their semiconducting properties. The electron-rich nature of the furan ring facilitates charge transport. However, the lower aromaticity of furan compared to thiophene or benzene can sometimes lead to lower stability in the resulting materials.[4]
Pyridine-based Materials: Pyridine's electron-deficient character makes it an excellent component for n-type (electron-transporting) materials. Its derivatives are widely used in the construction of polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Recent computational studies have investigated the structural and optoelectronic properties of helical oligomers composed of pyridine-furan, pyridine-pyrrole, and pyridine-thiophene units.[16][17] These studies, using Density Functional Theory (DFT), show that the inclusion of dispersion correction has a major impact on the ground state structures, favoring helical conformations.[16][17] Such helical structures could have interesting chiroptical properties. Furthermore, photochemical methods are being explored to polymerize furan and pyridine into one-dimensional "nanothreads" at reduced pressures, creating materials with predicted high tensile strength.[18]
Table 2: Comparison of Furan and Pyridine in Functional Materials
| Property | Furan-Containing Materials | Pyridine-Containing Materials | Reference |
|---|---|---|---|
| Electronic Nature | Electron-rich (p-type character) | Electron-deficient (n-type character) | [4][19] |
| Aromaticity/Stability | Lower aromaticity, potentially lower stability | Higher aromaticity, generally more stable | [3][20] |
| Application Example | Organic field-effect transistors (OFETs) | Electron transport layers in OLEDs, OPVs | [11] |
| Advanced Materials | Photochemically polymerized into nanothreads | Co-polymers for helical structures, nanothreads |[16][18] |
Applications in Catalysis
In the field of catalysis, pyridine derivatives are far more prevalent than furan derivatives, primarily serving as ligands for transition metal catalysts.
Furan in Catalysis: The application of furan-containing compounds as primary ligands in catalysis is less common. However, furfural, a furan derivative produced from biomass, is a key platform chemical. Catalytic hydrogenation of furfural can lead to valuable chemicals and fuels. For instance, a single-atom alloy Ru1CoNP catalyst has been used for the synthesis of piperidines and pyridine from furfural.[21]
Pyridine in Catalysis: Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and catalysis.[19] The nitrogen lone pair readily coordinates to metal centers, and the electronic properties of the metal can be fine-tuned by introducing electron-donating or electron-withdrawing substituents onto the pyridine ring.[19] This tunability allows for the optimization of catalyst activity and selectivity. For example, in Suzuki-Miyaura coupling reactions catalyzed by Pd(II) complexes with various substituted pyridine ligands, it was generally observed that complexes with more basic pyridine ligands showed slightly greater catalytic effectiveness.[19]
Experimental Protocol: Suzuki-Miyaura Coupling with Pd(II)-Pyridine Catalysts
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction as described in the study by Pazio et al. (2022).[19]
Reaction Setup: A mixture of an aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol), an arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), a base (e.g., Et3N, 2.0 mmol), and the Pd(II)-pyridine complex catalyst (0.1 mol%) is prepared in a suitable solvent (e.g., DMSO, 3 mL) in a reaction vessel.
Reaction Conditions: The reaction mixture is heated to 120°C and stirred for a specified time (e.g., 2 hours).
Work-up and Analysis: After the reaction is complete, the mixture is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The yield of the product is determined by gas chromatography (GC).
Table 3: Effect of Pyridine Ligand Basicity on Catalytic Activity (Data conceptualized from findings in Pazio et al., 2022)[19]
| Pyridine Ligand Substituent | pKa of Ligand | GC Yield (%) of Coupled Product |
|---|---|---|
| 4-CN (electron-withdrawing) | Low | Lower |
| Unsubstituted | Medium | Medium |
| 4-Me (electron-donating) | High | Higher |
| 3,5-Me2 (electron-donating) | Higher | Highest |
Conclusion
The comparison between furan and pyridine reveals two heterocyclic scaffolds with distinct yet complementary roles in science.
-
In medicinal chemistry , both are invaluable. Furan often serves as a stable, biologically active core and a bioisostere for phenyl rings. Pyridine offers greater versatility in modulating physicochemical properties, frequently being used to enhance potency and metabolic stability through its basic nitrogen and robust aromatic system.
-
In materials science , their opposing electronic natures are exploited, with furan derivatives typically used for p-type materials and pyridine derivatives for n-type materials.
-
In catalysis , pyridine's strong coordinating ability and tunable electronic properties make it a dominant ligand scaffold, while furan's primary role is more as a biomass-derived substrate for catalytic conversion.
For researchers, the choice between incorporating a furan or a pyridine moiety depends critically on the desired outcome: be it the specific biological interactions required for a drug, the electronic properties needed for a functional material, or the coordinating ability essential for a catalyst. Understanding their fundamental differences is key to leveraging their full potential.
References
- 1. nbinno.com [nbinno.com]
- 2. quora.com [quora.com]
- 3. Correct order of aromaticity of pyridine, pyrrole, thiophene, furan [scoop.eduncle.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 11. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Structure and optoelectronic properties of helical pyridine–furan, pyridine–pyrrole and pyridine–thiophene oligomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Structure and optoelectronic properties of helical pyridine-furan, pyridine-pyrrole and pyridine-thiophene oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. organic chemistry - The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 21. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
independent verification of the reported bioactivity of furan-2-yl(pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported bioactivity of furan-pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. While a comprehensive bioactivity profile for furan-2-yl(pyridin-3-yl)methanol is not extensively documented in publicly available literature, this guide offers a comparative analysis of structurally related compounds with established biological activity. The following sections present quantitative data, detailed experimental protocols, and visual representations of experimental workflows to aid in the independent verification and exploration of this chemical space.
Comparative Bioactivity of Furan-Pyridine Derivatives
The therapeutic potential of furan-pyridine scaffolds has been explored across various disease areas, including oncology and infectious diseases. This section summarizes the quantitative bioactivity of several furan-pyridine derivatives against different biological targets.
| Compound ID | Structure | Bioactivity | Target/Assay | IC50/MIC | Reference |
| Compound 1 | 3-(4-Ethoxyphenyl)-3-hydroxy-1-(pyridin-2-yl)prop-2-en-1-one | Antifungal | in vitro antifungal assay | 12.83 µg/mL | [1] |
| Compound 2 | Thiophene-substituted β-keto-enol pyridine derivative | Antifungal | in vitro antifungal assay | 17 µg/mL | [1] |
| Compound 3 | Furan-substituted β-keto-enol pyridine derivative | Antifungal | in vitro antifungal assay | 34 µg/mL | [1] |
| Compound 4 | Furo[3,2-c]pyridine derivative | Cytotoxic | MTT assay (KYSE70 esophageal cancer cells) | Not specified, but active at 40 µg/mL | [2] |
| Compound 5 | Furo[3,2-c]pyridine derivative | Cytotoxic | MTT assay (KYSE150 esophageal cancer cells) | Not specified, but active at 40 µg/mL | [2] |
| Compound 6 | 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivative with isopropyl ester | Antimicrobial | Serial dilution | Increased activity towards S. aureus | [3] |
| Compound 7 | 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivative with isobutyl ester | Antimicrobial | Serial dilution | Increased activity towards S. aureus | [3] |
Note: Direct comparison of this compound is precluded by the current lack of published quantitative bioactivity data. The compounds listed above are structurally related and provide a baseline for the potential bioactivity of this class of molecules.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison table, enabling researchers to replicate and validate the findings.
In Vitro Antifungal Activity Assay[1]
-
Culture Preparation: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud dextrose agar) to obtain sufficient growth.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared to achieve a range of test concentrations.
-
Assay Procedure:
-
A standardized suspension of fungal spores or cells is prepared.
-
The fungal suspension is added to microtiter plates.
-
The various concentrations of the test compounds are added to the wells.
-
Positive (e.g., a known antifungal agent like benomyl) and negative (solvent only) controls are included.
-
The plates are incubated under conditions suitable for fungal growth.
-
-
Data Analysis: The growth of the fungi is measured, typically by spectrophotometry (optical density) or visual inspection. The IC50 value, the concentration of the compound that inhibits 50% of fungal growth, is then calculated.
MTT Cytotoxicity Assay[2]
-
Cell Culture: Human esophageal cancer cell lines (e.g., KYSE70 and KYSE150) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
-
MTT Assay:
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.
Antimicrobial Activity by Serial Dilution Method[3]
-
Strain Preparation: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium.
-
Compound Preparation: Test compounds are dissolved in an appropriate solvent and serially diluted in the broth medium within test tubes or microtiter plates.
-
Inoculation: A standardized inoculum of the bacterial suspension is added to each dilution of the compound.
-
Incubation: The tubes or plates are incubated under optimal conditions for bacterial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the cytotoxicity and antifungal assays.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Workflow for in vitro antifungal susceptibility testing.
References
- 1. Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
Safety Operating Guide
Proper Disposal of Furan-2-yl(pyridin-3-yl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Furan-2-yl(pyridin-3-yl)methanol, a heterocyclic compound, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Considerations
This compound and structurally related compounds present several hazards that necessitate stringent disposal protocols. Safety Data Sheets (SDS) for similar chemicals indicate the following potential risks:
-
Toxicity: Harmful if swallowed or inhaled.
-
Long-term Effects: Suspected of causing genetic defects and may cause cancer. It may also cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects. Discharge into the environment must be avoided.
Due to these hazards, this compound is classified as hazardous waste. Improper disposal, such as pouring it down the drain or discarding it with regular trash, is prohibited and can lead to environmental contamination and legal repercussions.
Quantitative Hazard Data Summary
For a clear understanding of the hazard classifications for compounds with similar structures, the following table summarizes key data from safety data sheets.
| Hazard Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | Category 1B | H350: May cause cancer |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life |
| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Note: This data is based on information for structurally related compounds and should be considered as a guideline for handling this compound.
Step-by-Step Disposal Protocol
The following protocol outlines the detailed methodology for the safe disposal of this compound from a laboratory setting. This procedure is designed to be followed by trained personnel in a controlled laboratory environment.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Detailed Methodologies
Phase 1: Preparation and Segregation
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]
-
Waste Container Selection: Choose a designated hazardous waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended. The container must be in good condition, with no leaks or cracks.
-
Waste Segregation: It is crucial to segregate this compound waste from other waste streams. Do not mix it with incompatible materials such as strong acids, bases, or oxidizing agents.[1]
Phase 2: Waste Collection and Labeling
-
Waste Transfer: Carefully transfer the this compound waste into the designated container. Use a funnel to prevent spills. Perform this transfer in a well-ventilated area, preferably within a chemical fume hood.
-
Container Sealing: Once the waste has been transferred, securely seal the container to prevent any leaks or evaporation. Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.
-
Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any other information required by your institution's environmental health and safety (EHS) department.
Phase 3: Temporary Storage
-
Designated Storage Area: Move the sealed and labeled container to a designated and secure hazardous waste accumulation area within the laboratory. This area should be away from general work areas and drains.
-
Inventory Log: Record the addition of the waste container to the laboratory's hazardous waste inventory log. This log should track the type and quantity of waste being stored.
Phase 4: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved hazardous waste disposal contractor.[1][3] Follow your institution's specific procedures for scheduling a waste pickup. Do not attempt to dispose of the chemical waste through municipal waste services.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Personal protective equipment for handling furan-2-yl(pyridin-3-yl)methanol
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for furan-2-yl(pyridin-3-yl)methanol. The following guidance is synthesized from SDSs of structurally related compounds, namely Pyridine-3-methanol and Furan-3-methanol. It is imperative to handle this compound with caution in a well-ventilated laboratory setting, recognizing that its toxicological properties have not been fully characterized.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to possess the following hazards:
-
Harmful if swallowed .[1]
-
Causes skin irritation .[1]
-
Causes serious eye irritation .[1]
-
May be harmful in contact with skin or if inhaled.
-
The furan moiety suggests potential for being flammable and may cause cancer.
| Hazard Classification (Anticipated) | GHS Category |
| Acute Oral Toxicity | Category 4[1][3] |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Eye Irritation | Category 2[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[1] |
| Carcinogenicity (based on furan) | Category 1B |
| Flammable Liquids (based on furan-methanol) | Category 3 |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE is mandatory to minimize exposure:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles (European standard - EN 166) or a face shield.[1] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact which can cause irritation.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. For large scale operations or in case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate filter (e.g., type ABEK) is recommended.[1] | Reduces the risk of inhaling potentially harmful vapors that may cause respiratory irritation. |
Safe Handling and Storage
Operational Plan:
-
Preparation:
-
Ensure a chemical fume hood is operational and accessible.
-
Verify that an emergency eyewash station and safety shower are in close proximity and unobstructed.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have appropriate spill cleanup materials (e.g., inert absorbent material) readily available.
-
-
Handling:
-
Conduct all work with this compound inside a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Do not breathe mist, vapors, or spray.[1]
-
Use only non-sparking tools and take precautionary measures against static discharge, especially if the compound is determined to be flammable.[2]
-
Wash hands thoroughly after handling.[1]
-
Storage Plan:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3]
First Aid Measures
-
If Swallowed: Rinse mouth and seek immediate medical attention.[1]
-
If on Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1]
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]
Disposal Plan
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[1][3]
Experimental Workflow: Safe Handling Protocol
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
